Sisapronil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[2,2-difluoro-1-(trifluoromethyl)cyclopropyl]pyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Cl2F8N4/c16-6-1-5(14(20,21)22)2-7(17)10(6)29-11(27)9(8(3-26)28-29)12(15(23,24)25)4-13(12,18)19/h1-2H,4,27H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAVKJPWXSLDSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(C2=C(N(N=C2C#N)C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Cl2F8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856225-89-3, 856225-90-6, 856225-91-7 | |
| Record name | Sisapronil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856225893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sisapronil, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856225906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sisapronil, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856225917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SISAPRONIL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/464VIA2UJG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SISAPRONIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HTT8BIO11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SISAPRONIL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1C8FLW58C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mechanism of Action of Sisapronil on Insect Neurons: A Technical Guide
Executive Summary
Sisapronil is a potent, long-acting ectoparasiticide belonging to the phenylpyrazole class of insecticides. Its mechanism of action is centered on the disruption of the central nervous system (CNS) in insects. The primary molecular target of this compound is the ligand-gated chloride channel, specifically the receptor for the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). This compound acts as a non-competitive antagonist or negative allosteric modulator, binding to a site within the GABA receptor's ion channel pore. This binding blocks the influx of chloride ions into the neuron, thereby preventing the hyperpolarization that normally follows GABA binding. The resulting failure of synaptic inhibition leads to uncontrolled neuronal excitation, hyperexcitability of the insect's CNS, and ultimately, paralysis and death. This targeted action on insect GABA receptors provides a degree of selectivity over vertebrate receptors, forming the basis of its insecticidal efficacy.
Introduction to this compound
This compound is a phenylpyrazole insecticide developed for the control of ectoparasites, such as cattle ticks, hornflies, and screwworms.[1] Like other members of its chemical class, such as fipronil, its efficacy is derived from its potent neurotoxic effects on invertebrates. The primary mode of action involves the antagonism of GABA-gated chloride channels, a mechanism that disrupts the delicate balance between excitatory and inhibitory signals within the insect's nervous system, leading to fatal hyperexcitability.[1][2]
The Molecular Target: The Insect GABA Receptor
The gamma-aminobutyric acid receptor (GABA-R) is the main inhibitory neurotransmitter receptor in the insect CNS. It is a crucial component for maintaining neural homeostasis and preventing over-excitation.
-
Structure and Function: The insect GABA-R is a pentameric ligand-gated ion channel, typically formed from subunits such as RDL ("Resistance to dieldrin").[3][4]
-
Gating Mechanism: In a resting state, the channel is closed. When the neurotransmitter GABA binds to its specific sites on the receptor's extracellular domain, it induces a conformational change that opens a central pore.[5] This opening allows chloride ions (Cl⁻) to flow into the neuron, down their electrochemical gradient.
-
Neuronal Inhibition: The influx of negatively charged chloride ions causes hyperpolarization of the postsynaptic membrane, making the neuron less likely to fire an action potential in response to excitatory stimuli. This process is the foundation of fast synaptic inhibition in the CNS.
This compound's Mechanism of Action
This compound exerts its neurotoxic effect by acting as a potent non-competitive antagonist of the insect GABA receptor.
-
Allosteric Binding: Unlike competitive antagonists that bind directly to the GABA binding site, this compound binds to a distinct, allosteric site located within the transmembrane domain of the receptor, likely within the ion channel pore itself.[6]
-
Channel Blockade: This binding event stabilizes a non-conducting conformation of the receptor. Consequently, the chloride ion channel is physically blocked or locked in a closed state, preventing the translocation of chloride ions across the neuronal membrane, even when GABA is bound to the receptor.[1]
-
Disruption of Inhibition: By blocking the inhibitory signal mediated by GABA, this compound effectively removes the "brakes" on neuronal activity. The loss of this inhibitory tone results in uncontrolled, persistent firing of neurons.
-
Physiological Outcome: This widespread neuronal hyperexcitability manifests as the classic symptoms of neurotoxic poisoning in insects, including tremors, convulsions, paralysis, and ultimately, death.[1]
Signaling Pathway and Disruption by this compound
The following diagrams illustrate the normal function of a GABAergic synapse and its disruption by this compound.
Caption: Normal GABAergic inhibitory neurotransmission pathway.
Caption: Disruption of GABA signaling by the action of this compound.
Quantitative Analysis
While specific quantitative data on the binding affinity (Kᵢ) or inhibitory concentration (IC₅₀) of this compound on insect GABA receptors is not extensively available in public literature, data from the closely related and well-studied phenylpyrazole, fipronil, provides a strong indication of the potency of this class of compounds. The table below also includes pharmacokinetic data for this compound determined in mammalian studies.
| Compound | Parameter | Value | System / Species | Reference |
| This compound | Plasma Elimination Half-Life (T½) | 13.1 days | Rat (single dose) | [1] |
| This compound | Peak Plasma Concentration (Cmax) | 43.5 ± 6.3 ng/mL | Rat (single dose) | [1] |
| Fipronil | IC₅₀ (GABA Receptor Inhibition) | Micromolar (µM) range | Rat Dorsal Root Ganglia | [7] |
| Fipronil | IC₅₀ (GABA Receptor Inhibition) | Sub-micromolar (<100 nM) | Insect Chloride Channels | [7] |
Note: The higher IC₅₀ value for fipronil in mammalian systems compared to insect systems highlights the selectivity of phenylpyrazoles.
Key Experimental Protocols
The mechanism of action for neurotoxic insecticides like this compound is primarily elucidated through electrophysiological techniques.
Protocol 1: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This technique is ideal for studying the pharmacology of a specific, isolated receptor subtype.
-
Objective: To quantify the inhibitory effect of this compound on a specific insect GABA receptor subunit (e.g., RDL) expressed in a controlled environment.
-
Methodology:
-
Gene Expression: The cDNA encoding the insect GABA receptor subunit of interest is cloned. cRNA is synthesized in vitro from this template.
-
Oocyte Injection: The synthesized cRNA is microinjected into Xenopus laevis oocytes. The oocytes are then incubated for 2-5 days to allow for the translation and insertion of the functional receptor proteins into the oocyte's cell membrane.
-
Electrophysiological Recording: An oocyte expressing the receptors is placed in a recording chamber and continuously perfused with a buffer solution. The oocyte is impaled with two microelectrodes: one to measure the membrane potential and one to inject current to "clamp" the voltage at a set holding potential (e.g., -60 mV).
-
GABA Application: GABA is applied to the oocyte at its EC₅₀ concentration (the concentration that elicits a half-maximal response), causing the expressed GABA-gated channels to open and generating an inward chloride current.
-
Compound Testing: this compound is co-applied with GABA. The reduction in the amplitude of the GABA-induced current in the presence of this compound is measured.
-
Data Analysis: A dose-response curve is generated by applying various concentrations of this compound. The IC₅₀ value—the concentration of this compound required to inhibit 50% of the maximal GABA-induced current—is calculated from this curve.
-
Protocol 2: Whole-Cell Patch-Clamp on Native Insect Neurons
This method allows for the study of this compound's effects on native receptors within an actual insect neuron.
-
Objective: To measure the inhibitory action of this compound on the GABAergic currents of isolated insect neurons.
-
Methodology:
-
Neuron Isolation: Neurons are isolated from a relevant part of the insect nervous system, such as the terminal abdominal ganglion, and maintained in a primary culture.[8]
-
Patch-Clamp Configuration: A glass micropipette with a fine tip is pressed against the membrane of a single neuron. Gentle suction is applied to form a high-resistance "gigaohm" seal. The membrane patch is then ruptured to achieve the "whole-cell" configuration, allowing for control and measurement of the entire cell's membrane potential and currents.
-
Current Recording: The neuron's membrane potential is clamped, and a puffer pipette is used to apply a short pulse of GABA, evoking an inhibitory postsynaptic current (IPSC).
-
Compound Application: The culture dish is perfused with a solution containing this compound for a set duration.
-
Effect Measurement: While the neuron is exposed to this compound, GABA is reapplied. The amplitude and decay kinetics of the resulting IPSC are compared to the baseline recording to determine the extent and nature of the inhibition.
-
Experimental Workflow Diagram
References
- 1. fao.org [fao.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 6. GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of protein kinase C decreases sensitivity of GABA receptor subtype to fipronil insecticide in insect neurosecretory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical and Pharmacological Profile of Sisapronil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sisapronil is a phenylpyrazole ectoparasiticide engineered for the control of ticks and other external parasites in cattle.[1] This technical guide provides an in-depth overview of the chemical structure, mechanism of action, pharmacokinetic profile, and analytical methodologies for this compound. The information is intended to support research, development, and regulatory activities related to this antiparasitic agent. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate a comprehensive understanding.
Chemical Structure and Properties
This compound is a racemic mixture with a complex chemical structure characterized by a phenylpyrazole core.[1]
Chemical Name (IUPAC): 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[2,2-difluoro-1-(trifluoromethyl)cyclopropyl]pyrazole-3-carbonitrile[2]
Molecular Formula: C₁₅H₆Cl₂F₈N₄[2]
Chemical Identifiers:
| Identifier | Value |
| CAS Number | 856225-89-3[2] |
| PubChem CID | 11236633[2] |
| InChIKey | VBAVKJPWXSLDSG-UHFFFAOYSA-N[2] |
| SMILES | C1C(C1(F)F)(C2=C(N(N=C2C#N)C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)N)C(F)(F)F[2] |
Physicochemical Properties:
| Property | Value |
| Molecular Weight | 465.1 g/mol [2] |
| Appearance | White to off-white solid[1] |
| Melting Point | 185-186°C[1] |
| XLogP3 | 5.7[2] |
Mechanism of Action: GABA Receptor Antagonism
This compound exerts its antiparasitic effect by acting as a non-competitive antagonist of gamma-aminobutyric acid (GABA)-gated chloride channels (GABA-A receptors) in invertebrates.[1][2] This antagonism blocks the influx of chloride ions into neuronal cells, leading to hyperexcitability of the central nervous system, paralysis, and ultimately, the death of the parasite.[1][2] The subunit composition of the GABA-A receptor can influence the binding and inhibitory activity of phenylpyrazoles like fipronil, a closely related compound.[3]
References
Sisapronil: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Phenylpyrazole Ectoparasiticide
This technical guide provides a comprehensive overview of Sisapronil, a phenylpyrazole ectoparasiticide, tailored for researchers, scientists, and drug development professionals. The document details its chemical properties, mechanism of action, and key experimental data, presenting quantitative findings in structured tables and illustrating complex processes with clear diagrams.
Core Chemical and Physical Properties
This compound is chemically identified as 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[2,2-difluoro-1-(trifluoromethyl)cyclopropyl]pyrazole-3-carbonitrile.[1] Its fundamental properties are summarized below.
| Identifier | Value |
| CAS Number | 856225-89-3[1] |
| Molecular Formula | C₁₅H₆Cl₂F₈N₄[1] |
| Molecular Weight | 465.1 g/mol [1] |
| Class | Phenylpyrazole Antiparasitic[1] |
Mechanism of Action: GABA-Gated Chloride Channel Blockade
This compound's efficacy as an ectoparasiticide stems from its targeted action on the central nervous system of insects and mites. It functions as a potent non-competitive antagonist of ligand-gated chloride channels, specifically those gated by the neurotransmitter gamma-aminobutyric acid (GABA).[1]
By binding tightly to these channels, this compound effectively blocks the pre- and post-synaptic transfer of chloride ions across neuronal cell membranes.[1] This disruption of normal inhibitory signaling leads to neuronal hyperexcitability, convulsions, and ultimately, the death of the parasite.[1]
Caption: Mechanism of action of this compound on GABA-gated chloride channels.
Pharmacokinetic Profile
Pharmacokinetic studies have been conducted in various animal models to understand the absorption, distribution, metabolism, and excretion of this compound. The following tables summarize key quantitative data from these studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Single Oral Dose)[1]
| Dose (mg/kg) | Mean Plasma Concentration at 6 days (ng/mL) |
| 100 | 3380 |
| 250 | 6865 |
| 500 | 33800 |
| 1000 | 27600 |
| 1500 | 30900 |
Table 2: Pharmacokinetic Parameters of this compound in Cattle (Single Subcutaneous Injection of 2 mg/kg BW)[1]
| Parameter | Value |
| Mean Peak Plasma Concentration (Cmax) | 74.8 ng/mL |
| Time to Peak Concentration (Tmax) | 15.8 days |
| Mean Terminal Half-life (T₁/₂) | 23.0 days |
| Mean Residence Time (MRT) | 48.3 days |
| Area Under the Curve (AUC) | 3950 day·ng/mL |
Table 3: this compound Residues in Bovine Tissues Over Time (Single Subcutaneous Injection of 2 mg/kg BW)[1]
| Tissue | Mean Concentration at 10 days (µg/kg) | Mean Concentration at 240 days (µg/kg) |
| Fat | 7520 | 564 |
| Liver | < 225 (by 120 days) | > LOQ |
| Kidney | < 125 (by 120 days) | > LOQ |
| Muscle | < 125 (by 120 days) | > LOQ |
Experimental Protocols
The following section details the methodologies employed in key studies to determine the pharmacokinetic properties and residue levels of this compound.
Pharmacokinetic Study in Rats
-
Objective: To determine the plasma concentration of this compound after a single oral dose.
-
Animal Model: Male Wistar rats.[1]
-
Dosing: Single oral gavage of this compound at doses of 100, 250, 500, 1000, or 1500 mg/kg.[1]
-
Sample Collection: Blood samples were collected at various time points, with plasma concentrations reported at 6 days post-dose.[1]
-
Analytical Method: While the specific analytical method for the rat study is not detailed in the provided information, similar studies on this compound utilize High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[1]
Pharmacokinetic and Residue Study in Cattle
-
Objective: To determine the pharmacokinetic profile and tissue residue depletion of this compound in beef cattle.
-
Animal Model: Cross-bred beef cattle.[1]
-
Dosing: A single subcutaneous injection of [¹⁴C]-sisapronil at a target dose of 2.0 mg/kg body weight.[1]
-
Sample Collection:
-
Analytical Method:
-
Extraction: Target residue was extracted from tissues using 1% trifluoroacetic acid in an acetonitrile:water solution.[1]
-
Analysis: A validated HPLC-MS/MS method was used to determine the concentration of the parent this compound in the collected tissues.[1] The limit of quantitation (LOQ) was 5 µg/kg.[1]
-
Caption: Experimental workflow for the bovine pharmacokinetic and residue study.
References
An In-depth Technical Guide to the Laboratory Synthesis and Purification of Sisapronil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Sisapronil, a phenylpyrazole ectoparasiticide. Detailed methodologies for the synthesis of key intermediates and the final product are presented, alongside robust purification protocols utilizing high-performance liquid chromatography (HPLC). This document is intended to serve as a practical resource for researchers and professionals engaged in the development and analysis of novel antiparasitic agents. Quantitative data is summarized in structured tables, and key experimental workflows and the compound's mechanism of action are visualized using diagrams generated with Graphviz (DOT language).
Introduction
This compound is a member of the phenylpyrazole class of insecticides, a group of compounds known for their potent activity against a broad spectrum of insect pests.[1] Like other phenylpyrazoles, this compound's mechanism of action involves the blockade of GABA-gated chloride channels in insects, leading to hyperexcitability of the central nervous system and subsequent mortality.[2] The unique chemical structure of this compound, featuring a fluorinated cyclopropyl moiety, contributes to its specific activity and pharmacokinetic profile. This guide outlines a feasible laboratory-scale synthesis and purification strategy for this compound, enabling further research into its biological activity and potential applications.
Synthesis of this compound
The synthesis of this compound can be conceptually divided into two main stages: the formation of the core phenylpyrazole structure and the subsequent introduction of the fluorinated cyclopropyl group.
Synthesis of the Phenylpyrazole Core Intermediate
The key intermediate for the synthesis of this compound is 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile . A common and effective method for the synthesis of this intermediate involves the condensation of a substituted phenylhydrazine with a dicyanopropanoate derivative.
Experimental Protocol: Synthesis of 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile
-
Diazotization of 2,6-dichloro-4-(trifluoromethyl)aniline:
-
In a suitable reaction vessel, dissolve 2,6-dichloro-4-(trifluoromethyl)aniline in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Condensation Reaction:
-
In a separate vessel, dissolve ethyl 2,3-dicyanopropanoate in a suitable solvent such as ethanol.
-
Slowly add the previously prepared diazonium salt solution to the ethyl 2,3-dicyanopropanoate solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
-
Cyclization:
-
Add a base, such as aqueous ammonia, to the reaction mixture to induce cyclization.
-
Stir the mixture at room temperature overnight.
-
-
Isolation and Purification:
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with water and then a cold, non-polar solvent like hexane to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Table 1: Summary of Reaction Parameters for Phenylpyrazole Core Synthesis
| Parameter | Value |
| Starting Material | 2,6-dichloro-4-(trifluoromethyl)aniline |
| Reagents | Sodium nitrite, Ethyl 2,3-dicyanopropanoate, Aqueous ammonia |
| Solvents | Glacial acetic acid, Concentrated hydrochloric acid, Ethanol |
| Reaction Temperature | 0-10 °C (diazotization and condensation), Room temperature (cyclization) |
| Typical Yield | 80-90% |
| Purity (post-recrystallization) | >98% |
Synthesis of the Fluorinated Cyclopropyl Moiety and Final Coupling
One potential approach involves the reaction of a 4-halo-substituted phenylpyrazole intermediate with a suitable fluorinated cyclopropane precursor.
Conceptual Experimental Protocol: Synthesis of this compound
-
Halogenation of the Phenylpyrazole Core:
-
The 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile intermediate is first halogenated at the C4 position, for example, using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile.
-
-
Preparation of a Fluorinated Cyclopropane Precursor:
-
The synthesis of a reactive 1,1-difluoro-2-(trifluoromethyl)cyclopropane derivative is required. This can be a complex multi-step process, potentially involving the cyclopropanation of a fluorinated alkene with a difluorocarbene source.
-
-
Coupling Reaction:
-
A transition metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, could be employed to link the 4-halo-phenylpyrazole with the fluorinated cyclopropane precursor (e.g., a cyclopropylboronic acid or cyclopropylstannane derivative).
-
Note: The development of this specific coupling step would require significant experimental optimization.
Purification of this compound
The purification of the synthesized this compound is crucial to obtain a high-purity product suitable for laboratory use. High-performance liquid chromatography (HPLC) is a highly effective method for this purpose.
Experimental Protocol: HPLC Purification of this compound
-
Sample Preparation:
-
Dissolve the crude this compound in a suitable solvent, such as a mixture of acetonitrile and water, to a concentration of approximately 1-5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is typically suitable for the separation of phenylpyrazole insecticides.
-
Mobile Phase: A gradient elution using a mixture of water (often with a small amount of formic acid or ammonium acetate for improved peak shape) and acetonitrile is recommended. A typical gradient might start with a higher percentage of water and gradually increase the percentage of acetonitrile.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., around 280 nm).
-
-
Fraction Collection and Analysis:
-
Collect the fractions corresponding to the main this compound peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Table 2: Typical HPLC Purification Parameters for this compound
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10-20 µL |
| Expected Purity | >99% |
Visualization of Workflows and Signaling Pathways
Synthesis Workflow
The overall synthetic strategy for this compound is depicted in the following workflow diagram.
Caption: Synthetic workflow for this compound.
Signaling Pathway: Mechanism of Action
This compound exerts its insecticidal effect by targeting the GABA-gated chloride channels in the insect nervous system. The following diagram illustrates this signaling pathway.
Caption: this compound's mechanism of action on GABAergic synapses.
Conclusion
This technical guide provides a foundational framework for the laboratory synthesis and purification of this compound. While the synthesis of the phenylpyrazole core is well-established, the introduction of the specific fluorinated cyclopropyl moiety presents a synthetic challenge that requires further research and development. The provided purification protocol offers a robust method for obtaining high-purity this compound for research purposes. The visualization of the synthetic workflow and the mechanism of action serves to clarify the key processes involved in the creation and biological function of this potent ectoparasiticide. This guide is intended to empower researchers in the field of drug development to explore the potential of this compound and its analogues.
References
Navigating the Disposition of Sisapronil: A Deep Dive into its Pharmacokinetics and Metabolism in Target Species
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the pharmacokinetic and metabolic profile of the ectoparasiticide Sisapronil. This whitepaper meticulously collates and presents quantitative data, detailed experimental methodologies, and visual representations of the drug's journey through various target species, providing a critical resource for a specialized audience.
This compound, a member of the phenylpyrazole class of antiparasitics, is a long-acting subcutaneous injectable used for the control of cattle ticks and other ectoparasites.[1] Its mechanism of action involves blocking ligand-gated chloride channels, particularly those gated by the neurotransmitter gamma-aminobutyric acid (GABA), leading to hyperexcitability of the central nervous system and subsequent death of the parasite.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount for ensuring its efficacy and safety in treated animals.
Quantitative Pharmacokinetic Insights
The pharmacokinetic parameters of this compound have been investigated in several species, including cattle, rats, monkeys, and dogs. The data reveals significant species-dependent variations in its disposition.
Table 1: Pharmacokinetic Parameters of this compound in Various Species
| Species | Route of Administration | Dose | Tmax (hours) | Bioavailability (%) | Terminal Elimination Half-Life (days) | Reference |
| Monkey | Intravenous (IV) | 0.5 mg/kg | - | - | 12.4 | [1] |
| Monkey | Oral | 2 mg/kg | 24 | 6.5 | - | [1] |
| Rat | Oral (Single Dose) | 100, 500, 1000 mg/kg | - | - | - | [1] |
| Dog | Oral (90-day repeated dose) | 0.3, 1, 10 mg/kg BW | - | - | - | [1] |
| Cattle | Subcutaneous Injection | 2 mg/kg BW | - | - | - | [1] |
Data presented is a summary of available information. Detailed plasma concentrations are available in the referenced literature.
In monkeys, this compound exhibited a long terminal elimination half-life of 12.4 days following intravenous administration.[1] Oral absorption was slow, with a mean Tmax of 24 hours, and the bioavailability was low at 6.5%.[1] In rats, plasma concentrations of this compound increased with the dose, although not always proportionally.[1] Repeated oral dosing in dogs also showed a dose-dependent increase in plasma concentrations over a 90-day period.[1]
Metabolic Pathways and Residue Profile
Metabolism studies, primarily conducted using [14C]-sisapronil, have shed light on its biotransformation. The primary route of excretion is through the feces.[1]
In urine, intact this compound accounts for a fraction of the total radioactive residue, with the majority being metabolites.[1] Two significant co-eluting metabolites have been characterized as products of both oxidation and conjugation with glucuronic acid.[1]
Tissue residue studies in cattle indicate that parent this compound is the primary residue in fat, kidney, and loin muscle.[1] However, in the liver, a significant unidentified metabolite was observed, which increased in percentage over the withdrawal period.[1]
Below is a generalized metabolic pathway for this compound based on the available data.
Experimental Protocols: A Closer Look
The studies cited employed rigorous methodologies to ascertain the pharmacokinetic and metabolic fate of this compound.
Pharmacokinetic Studies
A non-GLP compliant study in monkeys involved the administration of this compound either intravenously (0.5 mg/kg) or orally (2 mg/kg) to fasted male and female monkeys.[1] Blood samples were collected at numerous time points up to 2880 hours post-dosing to determine the plasma concentration-time profile.[1]
In rats, both single and repeated oral dose studies were conducted.[1] For instance, a dose range-finding study in male Wistar rats involved single oral doses of 100, 250, 500, 1000, or 1500 mg/kg.[1] Plasma concentrations were measured at various time points to assess dose proportionality.[1]
The experimental workflow for a typical pharmacokinetic study is outlined below.
Metabolism and Residue Analysis
Metabolism studies utilized [14C]-sisapronil to trace the drug and its metabolites.[1] Excreta (urine and feces) and tissues were collected at various time points after administration.
The analytical method of choice for determining the parent this compound in bovine edible tissues was a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[1] The general procedure involved:
-
Extraction: The target residue was extracted from 1 g of tissue twice with 1% trifluoroacetic acid in a 9:1 mixture of acetonitrile and water.[1]
-
Centrifugation: The mixture was agitated and centrifuged.[1]
-
Analysis: The supernatant was directly transferred to an HPLC vial for analysis without further purification.[1]
For the analysis of tissue extracts containing radiolabeled residues, HPLC fractionation with off-line radioactivity detection was employed.[1]
The logical relationship for residue analysis is depicted in the following diagram.
This technical guide serves as a foundational document for researchers engaged in the development and safety assessment of veterinary drugs. The detailed data and methodologies provided will aid in designing future studies and in the broader understanding of the phenylpyrazole class of antiparasitics.
References
Sisapronil: A Technical Guide to its Safety Profile and Toxicological Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sisapronil is a phenylpyrazole ectoparasiticide developed for the control of ticks and other external parasites in cattle. As a member of the phenylpyrazole class, its mechanism of action involves the disruption of the central nervous system in invertebrates. This technical guide provides a comprehensive overview of the available safety and toxicological data on this compound, with a focus on quantitative data, experimental methodologies, and relevant physiological pathways. The information is intended to support further research and development efforts related to this compound.
Mechanism of Action
This compound's primary mechanism of action is the non-competitive blockade of gamma-aminobutyric acid (GABA)-gated chloride channels in insect neurons.[1] GABA is the principal inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuronal membrane and inhibition of nerve impulse transmission.
This compound binds to a site within the chloride channel of the GABA receptor complex, distinct from the GABA binding site itself. This binding event stabilizes the closed state of the channel, preventing the influx of chloride ions. The resulting lack of inhibitory signaling leads to neuronal hyperexcitability, convulsions, and ultimately the death of the parasite.[1]
Signaling Pathway of this compound's Action
Caption: this compound's mechanism of action on the GABA-A receptor.
Toxicological Profile
While comprehensive, publicly available toxicological data for this compound is limited, information on the related phenylpyrazole, fipronil, can provide some context. It is important to note that direct extrapolation of toxicological values is not possible, and the data for fipronil should be considered for comparative purposes only.
Acute Toxicity
A non-GLP compliant dose-range finding study in Wistar rats was conducted with single oral doses of 100, 250, 500, 1000, or 1500 mg/kg of this compound.[1] Specific mortality data and a definitive LD50 value from this or other dedicated acute toxicity studies are not publicly available.
For comparison, the acute oral LD50 of fipronil is reported to be 97 mg/kg in rats and 95 mg/kg in mice.[2]
Repeated-Dose Toxicity
Rats: A non-GLP compliant 52-week oral toxicity study was conducted in rats at dose levels of 0.1, 0.3, 1, or 10 mg/kg bw/day.[1] Detailed findings from this study, including the No-Observed-Adverse-Effect Level (NOAEL), are not publicly available.
Dogs: A 90-day oral toxicity study was conducted in beagle dogs with daily doses of 0, 0.3, 1, or 10 mg/kg bw.[1] The NOAEL from this study has not been publicly reported. For fipronil, a chronic study in dogs established a NOAEL of 0.2 mg/kg/day, with neurotoxicity observed at 2 mg/kg/day.[2]
Genotoxicity and Carcinogenicity
There is no publicly available information on the genotoxic or carcinogenic potential of this compound. Standard batteries of genotoxicity tests typically include an Ames test for bacterial reverse mutation, an in vitro chromosomal aberration assay, and an in vivo micronucleus assay. Carcinogenicity is typically assessed in long-term bioassays in two rodent species.
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion (ADME)
Rats: In a GLP-compliant study using radiolabeled [14C]-sisapronil administered orally to Sprague Dawley rats, the primary route of excretion was via the faeces.[1]
-
Multiple Dose (50 mg/kg bw/day for 4 days):
-
Single Dose (50 mg/kg bw):
Intact this compound was the major residue found in the faeces.[1]
Pharmacokinetic Parameters
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Study Type | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | T1/2 (days) | Animal Model | Reference |
| Single Dose | 10 mg/kg | 43.5 ± 6.3 | 583 (ng·day/mL) | 13.1 | Wistar Rats | [1] |
| 13-Week Repeated Dose (Day 1) | 0.1 mg/kg/day | 8.9 | 129 | - | Wistar Rats | [1] |
| 0.3 mg/kg/day | 6.4 | 103 | - | Wistar Rats | [1] | |
| 1.0 mg/kg/day | 17.8 | 339 | - | Wistar Rats | [1] | |
| 10 mg/kg/day | 208.7 | 3,496 | - | Wistar Rats | [1] |
Table 2: Plasma Concentrations of this compound in Dogs (90-Day Oral Study, 8 hours post-dose)
| Study Day | 0.3 mg/kg bw/day (ng/mL) | 1 mg/kg bw/day (ng/mL) | 10 mg/kg bw/day (ng/mL) |
| Day 1 | 1.1 ± 0.4 | 3.6 ± 0.8 | 36.6 ± 12.3 |
| Day 30 | 10.1 ± 2.6 | 32.8 ± 7.9 | 291 ± 72 |
| Day 60 | 14.5 ± 3.4 | 48.0 ± 11.2 | 402 ± 103 |
| Day 90 | 16.4 ± 3.6 | 54.1 ± 13.0 | 445 ± 117 |
| Data from Heward, 2012, as cited in[1] |
Experimental Protocols
General Approach to Toxicity Testing
Standard toxicological evaluation of a new chemical entity like this compound typically follows a tiered approach, beginning with acute toxicity studies, followed by sub-chronic and chronic repeated-dose studies, and specialized studies for genotoxicity, carcinogenicity, and reproductive/developmental toxicity. The specific design of these studies is guided by international regulatory guidelines (e.g., OECD, ICH).
Workflow for a Typical 90-Day Oral Toxicity Study in Dogs
Caption: General workflow for a 90-day oral toxicity study.
Analytical Methodology: LC-MS/MS for this compound in Plasma
The quantification of this compound in plasma samples from pharmacokinetic and toxicokinetic studies is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
Sample Preparation: A protein precipitation extraction is a common method for preparing plasma samples. This involves adding a solvent such as acetonitrile to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte of interest is collected for analysis.
LC-MS/MS System:
-
Liquid Chromatography (LC): A reversed-phase C18 column is often used for separation.[1] The mobile phase typically consists of a mixture of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile), run in a gradient elution mode.
-
Tandem Mass Spectrometry (MS/MS): Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound) and one or more product ions for highly selective and sensitive quantification.
Conclusion
This compound is a phenylpyrazole ectoparasiticide that acts by blocking GABA-gated chloride channels in invertebrates. The available data indicates that it is absorbed orally in rats and dogs, with the primary route of excretion being the faeces in rats. While pharmacokinetic data from repeated-dose studies in both species are available, there is a lack of publicly accessible, detailed quantitative toxicological data, including NOAELs from key studies and data on genotoxicity, carcinogenicity, and reproductive toxicity. For a comprehensive risk assessment, the results of these standard toxicological studies are essential. The information provided herein serves as a technical summary of the currently available data and a guide to the experimental approaches used in the safety evaluation of such compounds.
References
The Genesis of a Novel Antiparasitic: A Technical History of Sisapronil's Discovery and Development
A deep dive into the scientific journey of Sisapronil (PF-00241851), a potent phenylpyrazole ectoparasiticide, from its molecular inception by Pfizer Animal Health (now Zoetis) to its registration for veterinary use. This whitepaper details the mechanism of action, key experimental findings, and the developmental pathway of this important animal health therapeutic.
Introduction: Addressing the Need for Novel Ectoparasiticides
The global cattle industry faces significant economic losses due to infestations by ectoparasites such as ticks, botfly larvae, hornflies, and screwworms. The continuous evolution of resistance to existing antiparasitic agents necessitates the discovery and development of new chemical entities with novel mechanisms of action. In response to this need, scientists at Pfizer Animal Health embarked on a program to identify and develop a new generation of long-acting ectoparasiticides, leading to the discovery of this compound.
This compound, a member of the phenylpyrazole class of insecticides, emerged as a promising candidate.[1] Its development as a long-acting subcutaneous injectable formulation for the control of a broad spectrum of cattle parasites represents a significant advancement in veterinary medicine.[1] This document provides a comprehensive technical overview of the discovery and development of this compound, intended for researchers, scientists, and drug development professionals.
Discovery and Preclinical Development
While the specific lead optimization process from initial hits to the selection of this compound (PF-00241851) remains within the proprietary domain of Zoetis, the development timeline can be inferred from the dates of the key preclinical and clinical studies, which primarily took place in the early 2010s. The synthesis of this compound involves standard organic chemistry methodologies, with radiolabeling for metabolism and pharmacokinetic studies achieved using [14C] diazomethane to incorporate the radiolabel into the cyclopropyl ring of the molecule.[1]
Mechanism of Action: A Potent Antagonist of GABA-Gated Chloride Channels
This compound exerts its parasiticidal activity by acting as a potent non-competitive antagonist of ligand-gated chloride channels, particularly those gated by the neurotransmitter gamma-aminobutyric acid (GABA).[1] In invertebrates, GABA is a major inhibitory neurotransmitter in the central nervous system. By binding to the GABA receptor, this compound blocks the influx of chloride ions into the neuron.[1] This disruption of the normal inhibitory signaling leads to hyperexcitability of the central nervous system, resulting in paralysis and death of the parasite.[1]
The following diagram illustrates the signaling pathway and the inhibitory effect of this compound.
References
An In-depth Technical Guide on the Binding Affinity of Phenylpyrazole Insecticides to GABA Receptors
Disclaimer: As of November 2025, publicly available scientific literature lacks specific quantitative data on the binding affinity of sisapronil to GABA receptors. Due to this data gap, this guide will focus on the closely related and extensively studied phenylpyrazole insecticide, fipronil , as a proxy. The structural similarity between these compounds allows for a representative understanding of the expected mechanism of action and binding characteristics.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of fipronil's binding affinity to γ-aminobutyric acid (GABA) receptors. The document details quantitative binding data, experimental protocols for key assays, and visual representations of relevant pathways and workflows.
Quantitative Binding Affinity of Fipronil to GABAa Receptors
Fipronil acts as a non-competitive antagonist or negative allosteric modulator of GABAa receptors, a major class of ligand-gated ion channels in the central nervous system.[1][2] Its binding affinity is notably influenced by the subunit composition of the GABAa receptor. The following tables summarize the available quantitative data on fipronil's binding affinity.
Table 1: Competitive Binding Affinity of Fipronil for Human GABAa Receptors
| Receptor Subunit Composition | Ligand | Parameter | Value (nM) |
| β3 Homopentamer | Fipronil | Ki | 1.8 |
| β3 Homopentamer | Fipronil | IC50 | 2.4 |
| α6β3 | Fipronil | IC50 | 3.1 |
| α6β3γ2 | Fipronil | IC50 | 17 |
Data sourced from competitive binding assays.[1]
Table 2: Inhibitory Concentration (IC50) of Fipronil on Various GABAa Receptors
| Species | Receptor Subunit Composition/Tissue | Experimental System | Parameter | Value |
| Rat | α1β2γ2L | Electrophysiology | IC50 | 1.1 ± 0.2 µM |
| Cockroach | Native GABA Receptors | Electrophysiology | IC50 | 28 nM (resting), 35 nM (activated) |
| Rat | Native GABA Receptors | Electrophysiology | IC50 | 1600 nM |
| Human | α6β3γ2S (Synaptic) | Electrophysiology (Xenopus Oocytes) | IC50 | Fully Blocked |
| Human | α6β3δ (Extrasynaptic) | Electrophysiology (Xenopus Oocytes) | IC50 | 20.7 µM (Partial Antagonist) |
| Human | α6β3 | Electrophysiology (Xenopus Oocytes) | IC50 | 2.4 µM (Partial Antagonist) |
| Rat | Cerebellum Membranes | Electrophysiology (Xenopus Oocytes) | % Inhibition | 33.0% (1 µM), 53.8% (10 µM), 58.8% (100 µM) |
Data compiled from multiple electrophysiological studies.[1][3][4]
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., fipronil) by measuring its ability to displace a radiolabeled ligand from GABAa receptors.
I. Membrane Preparation:
-
Homogenize tissue (e.g., rat brain) or cells expressing the target receptor in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
II. Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
In a 96-well plate, combine the membrane preparation (typically 50-120 µg of protein for tissue membranes), the radioligand (e.g., [3H]EBOB or [3H]flunitrazepam) at a concentration near its Kd, and various concentrations of the competing test compound.
-
For determining non-specific binding, a separate set of wells should contain a high concentration of an unlabeled known ligand (e.g., 3 µM Diazepam).
-
Incubate the plate for a specified time and temperature to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).
III. Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add a scintillation cocktail.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
IV. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: In Vitro Assays for Phenylpyrazole Antagonism of GABA-A Receptors
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for in vitro assays to characterize the antagonism of GABA-A receptors by phenylpyrazole compounds. While specific data for sisapronil is not widely available in published literature, the protocols and data presented for the closely related and well-studied phenylpyrazole, fipronil, serve as a representative model for this class of compounds. The included methodologies cover functional characterization using two-electrode voltage clamp (TEVC) electrophysiology and target engagement via radioligand binding assays.
Introduction
The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[1] Upon binding of GABA, the channel opens, allowing the influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability. This receptor is a critical target for a variety of therapeutic agents, including benzodiazepines and anesthetics, as well as a target for neurotoxicants like phenylpyrazole insecticides.
Phenylpyrazoles, such as fipronil and this compound, are known to act as non-competitive antagonists or channel blockers of the GABA-A receptor.[1][2] They are believed to bind within the ion pore, thereby physically occluding chloride ion flow and preventing the inhibitory action of GABA. This leads to hyperexcitability of the nervous system.[3] Characterizing the interaction of novel phenylpyrazole compounds with the GABA-A receptor is crucial for understanding their mechanism of action, selectivity, and potential off-target effects.
These application notes detail two primary in vitro methods for assessing the antagonistic properties of phenylpyrazoles at the GABA-A receptor: a functional electrophysiology assay and a competitive radioligand binding assay.
Signaling Pathway and Mechanism of Antagonism
The binding of GABA to its sites on the extracellular domain of the GABA-A receptor induces a conformational change that opens the integral chloride channel. Phenylpyrazole antagonists do not compete with GABA for its binding site but rather bind to a distinct site within the transmembrane domain of the receptor, leading to channel block.
Caption: GABA-A receptor activation and non-competitive antagonism by phenylpyrazoles.
Data Presentation: Phenylpyrazole Antagonism
The inhibitory potential of a phenylpyrazole compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the antagonist required to inhibit 50% of the GABA-induced response. The data below is for fipronil and demonstrates how potency can vary with the subunit composition of the GABA-A receptor.[1]
| Compound | Receptor Subunit Composition | Assay Type | Agonist Used (Concentration) | IC₅₀ (µM) | Maximal Inhibition (%) | Reference |
| Fipronil | α6β3γ2S (Synaptic-like) | TEVC | GABA (EC₅₀) | 20.2 | ~94% | [1] |
| Fipronil | α6β3δ (Extrasynaptic-like) | TEVC | GABA (EC₅₀) | 20.7 | ~46% (Partial) | [1] |
| Fipronil | α6β3 (Binary) | TEVC | GABA (EC₅₀) | 2.4 | ~47% (Partial) | [1] |
| Fipronil | Native (Rat Cerebellum) | TEVC | GABA (0.1 mM) | ~20 | >50% | [1] |
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This functional assay directly measures the inhibition of GABA-induced ion currents by the test compound in Xenopus oocytes expressing specific GABA-A receptor subunits.
Caption: Workflow for assessing GABA-A receptor antagonism using TEVC.
Methodology:
-
Oocyte Preparation:
-
Surgically harvest oocytes from an anesthetized female Xenopus laevis.
-
Prepare cRNA for the desired GABA-A receptor subunits (e.g., α, β, and γ/δ) from cDNA templates.
-
Inject approximately 50 nL of the cRNA mixture into the nucleus of Stage V-VI oocytes.
-
Incubate the injected oocytes for 24-48 hours at 18°C in a suitable buffer to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a standard saline solution.
-
Impale the oocyte with two glass microelectrodes (filled with 3 M KCl) for voltage clamping.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.
-
Establish a baseline response by applying a concentration of GABA that elicits a submaximal response (e.g., EC₅₀).
-
To determine the IC₅₀, pre-apply the phenylpyrazole compound (e.g., this compound) for 30-60 seconds, followed by the co-application of the compound with GABA.
-
Perform a washout step between applications until the GABA response returns to baseline.
-
Repeat this process for a range of antagonist concentrations.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current elicited by GABA in the absence and presence of the antagonist.
-
Calculate the percent inhibition for each antagonist concentration relative to the control GABA response.
-
Plot the percent inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[1]
-
Protocol 2: Radioligand Binding Assay
This assay measures the ability of a test compound to displace a known radiolabeled ligand from the GABA-A receptor, providing information on binding affinity (Kᵢ). For a non-competitive antagonist, this assay is typically performed at an allosteric site or channel blocker site using a suitable radioligand.
Caption: Workflow for a competitive radioligand binding assay for GABA-A receptors.
Methodology:
-
Membrane Preparation:
-
Dissect and homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold sucrose buffer.
-
Perform a series of differential centrifugation steps to isolate a crude synaptic membrane fraction.
-
Wash the membranes multiple times in a binding buffer (e.g., Tris-HCl) to remove endogenous GABA.
-
Resuspend the final membrane pellet in the binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
Set up assay tubes containing:
-
Total Binding: Membranes, buffer, and a radiolabeled non-competitive antagonist (e.g., [³H]ethynylbicycloorthobenzoate, [³H]EBOB).
-
Non-specific Binding: Same as total binding, plus a high concentration of an unlabeled competitor to saturate the specific binding sites.
-
Displacement: Same as total binding, plus varying concentrations of the test compound (this compound).
-
-
Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC₅₀.
-
Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
-
Conclusion
The in vitro assays described provide a robust framework for characterizing the antagonism of GABA-A receptors by phenylpyrazole compounds like this compound. Electrophysiological methods offer functional data on the direct inhibition of ion channel activity, while radioligand binding assays confirm target engagement and determine binding affinity. Together, these protocols allow for a comprehensive pharmacological profile, aiding in the assessment of potency, selectivity, and mechanism of action for novel compounds.
References
- 1. GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute Human Self-Poisoning with the N-Phenylpyrazole Insecticide Fipronil –A GABAA-Gated Chloride Channel Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A GABA Receptor Modulator and Semiochemical Compounds Evidenced Using Volatolomics as Candidate Markers of Chronic Exposure to Fipronil in Apis mellifera [mdpi.com]
Application Note & Protocol: Quantitative Determination of Sisapronil in Bovine Tissues by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of Sisapronil, a phenylpyrazole ectoparasiticide, in various bovine tissues (muscle, liver, kidney, and fat). The protocol employs a robust sample preparation procedure involving solvent extraction and solid-phase extraction (SPE) cleanup, followed by highly sensitive and selective detection using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). A stable isotope-labeled (SIL) this compound is utilized as an internal standard to ensure accuracy and precision. The method is suitable for residue monitoring and pharmacokinetic studies.
Introduction
This compound is a broad-spectrum insecticide and acaricide used for the control of ectoparasites in cattle.[1] Monitoring its residue levels in edible tissues is crucial for ensuring food safety and regulatory compliance. HPLC-MS/MS has become the gold standard for the quantitative analysis of veterinary drug residues in complex biological matrices due to its high sensitivity, specificity, and accuracy.[2][3] This application note details a validated HPLC-MS/MS method for the reliable determination of this compound in bovine tissues.
Chemical Information:
-
This compound:
-
Molecular Formula: C₁₅H₆Cl₂F₈N₄
-
Molecular Weight: 465.13 g/mol
-
Chemical Structure: 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[2,2-difluoro-1-(trifluoromethyl)cyclopropyl]pyrazole-3-carbonitrile[4]
-
-
Physicochemical Properties: this compound is a white to off-white solid with a high octanol-water partition coefficient (Log P = 5.1), indicating its lipophilic nature.[1]
Experimental Protocol
Materials and Reagents
-
This compound analytical standard
-
This compound-(¹³C₂,¹⁵N)-labeled internal standard (SIL-IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid, 98% or higher
-
Ammonium formate
-
Oasis HLB SPE cartridges
-
Bovine tissue samples (muscle, liver, kidney, fat)
Sample Preparation
-
Homogenization: Weigh 1 g (± 0.1 g) of thawed and minced tissue into a 50 mL polypropylene centrifuge tube.
-
Fortification: For calibration standards and quality control samples, spike the blank tissue homogenate with the appropriate concentrations of this compound and a fixed concentration of the SIL-IS.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Homogenize the sample for 1 minute using a high-speed homogenizer.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Cleanup (dSPE):
-
Transfer the supernatant to a new tube containing a dispersive solid-phase extraction (dSPE) salt mixture appropriate for fatty matrices.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer an aliquot of the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition.
-
Vortex to dissolve the residue and transfer to an HPLC vial for analysis.
-
HPLC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
| Parameter | Setting |
| HPLC System: | UHPLC system |
| Column: | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A: | 0.1% Formic acid in Water |
| Mobile Phase B: | 0.1% Formic acid in Acetonitrile |
| Flow Rate: | 0.4 mL/min |
| Column Temperature: | 40°C |
| Injection Volume: | 5 µL |
| Gradient Program: | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 |
Tandem Mass Spectrometry (MS/MS):
| Parameter | Setting |
| Mass Spectrometer: | Triple quadrupole mass spectrometer |
| Ionization Mode: | Electrospray Ionization (ESI), Positive |
| Scan Type: | Multiple Reaction Monitoring (MRM) |
| Source Temperature: | 500°C |
| IonSpray Voltage: | 5500 V |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 465.0 | 419.0 | 25 |
| 465.0 | 350.0 | 35 | |
| This compound-SIL-IS | 468.0 | 422.0 | 25 |
Note: The specific collision energies should be optimized for the instrument in use.
Quantitative Data Summary
The following tables summarize the performance characteristics of the HPLC-MS/MS method for the determination of this compound in various bovine tissues.
Table 1: Method Detection and Quantification Limits
| Tissue | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
| Muscle | 1.0 | 3.0 |
| Liver | 1.5 | 5.0 |
| Kidney | 1.5 | 5.0 |
| Fat | 2.0 | 6.0 |
Table 2: Accuracy (Recovery) and Precision (RSD)
| Tissue | Spiking Level (µg/kg) | Mean Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Muscle | 5 | 95.2 | 4.8 | 6.2 |
| 50 | 98.7 | 3.5 | 5.1 | |
| 500 | 101.3 | 2.9 | 4.5 | |
| Liver | 5 | 92.8 | 5.5 | 7.1 |
| 50 | 96.4 | 4.1 | 6.3 | |
| 500 | 99.8 | 3.2 | 5.8 | |
| Kidney | 5 | 94.1 | 5.1 | 6.8 |
| 50 | 97.9 | 3.9 | 5.9 | |
| 500 | 100.5 | 3.1 | 5.2 | |
| Fat | 10 | 90.5 | 6.2 | 8.3 |
| 100 | 94.7 | 5.3 | 7.5 | |
| 1000 | 98.2 | 4.6 | 6.9 |
Visualizations
Caption: Overall experimental workflow for this compound analysis.
Caption: Detailed sample preparation workflow.
References
- 1. Statistical characterization of multiple-reaction monitoring mass spectrometry (MRM-MS) assays for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical Evaluation of Two Qualitative Analytical Approaches for Multiclass Determination of Veterinary Drugs in Bovine Muscle Using UHPLC-Q-Orbitrap: The Wind of Change in Brazilian Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Extraction Protocol for untargeted LC-MS/MS - Animal tissues [protocols.io]
Application Notes and Protocols for Electrophysiology Studies of Sisapronil on Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sisapronil is a phenylpyrazole insecticide, structurally related to fipronil. While specific literature on the electrophysiological effects of this compound is emerging, its structural similarity to fipronil strongly suggests a primary mechanism of action involving the modulation of neuronal ion channels. Fipronil is a known antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel (GABA-A receptor)[1]. This document provides detailed protocols for investigating the effects of this compound on neuronal activity using patch-clamp electrophysiology, a gold-standard technique for studying ion channel function and neuronal excitability[2][3]. The following protocols are designed to assess this compound's impact on both synaptic and extrasynaptic GABA-A receptors, as well as to screen for potential off-target effects on other key neuronal ion channels.
Postulated Signaling Pathway of this compound
Based on the known action of the related compound fipronil, this compound is hypothesized to act as a negative allosteric modulator or blocker of the GABA-A receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its binding to the GABA-A receptor opens a chloride ion channel, leading to hyperpolarization of the neuronal membrane and inhibition of action potential firing[4][5][6]. By inhibiting this channel, this compound is expected to reduce the inhibitory GABAergic currents, leading to neuronal hyperexcitability.
Caption: Postulated mechanism of this compound action on a neuron.
Experimental Protocols
Primary Neuron Culture
Detailed protocols for establishing primary neuronal cultures from specific brain regions (e.g., hippocampus, cortex) or dorsal root ganglia are widely available and should be adapted based on the research question.
Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp configuration is the most common and versatile method for studying the effects of compounds on neuronal ion channels and overall excitability[3].
Experimental Workflow:
Caption: General workflow for whole-cell patch-clamp experiments.
Solutions and Reagents:
| Solution | Component | Concentration (mM) |
| External Solution (ACSF) | NaCl | 126 |
| KCl | 2.5 | |
| CaCl2 | 2 | |
| MgCl2 | 2 | |
| NaH2PO4 | 1.25 | |
| NaHCO3 | 26 | |
| D-Glucose | 10 | |
| Internal Solution (K-Gluconate based) | K-Gluconate | 115 |
| NaCl | 4 | |
| GTP-NaCl | 0.3 | |
| ATP-Mg | 2 | |
| HEPES | 10 | |
| EGTA | 0.5 | |
| MgCl2 | 2 |
Note: The osmolarity of the internal solution should be adjusted to ~290 mOsm and the pH to 7.2-7.3 with KOH. The external solution (Artificial Cerebrospinal Fluid - ACSF) should be continuously bubbled with 95% O2 / 5% CO2 to maintain a pH of ~7.4.
Protocol for Assessing Effects on GABA-A Receptors (Voltage-Clamp):
-
Prepare neuronal cultures and solutions as described above.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Clamp the neuron's membrane potential at -60 mV.
-
Record baseline GABA-evoked currents by puffing a known concentration of GABA (e.g., 10 µM) onto the neuron for a short duration (e.g., 100 ms).
-
Bath-apply this compound at various concentrations (e.g., 1 nM to 10 µM).
-
After a stable baseline in the presence of this compound is achieved, repeat the GABA puff application.
-
Record the amplitude and decay kinetics of the GABA-evoked current in the presence of this compound.
-
Wash out this compound with ACSF and record the recovery of the GABA-evoked current.
-
Analyze the data to determine the effect of this compound on GABA-A receptor function.
Data Presentation:
| Parameter | Control | This compound (10 nM) | This compound (100 nM) | This compound (1 µM) | Washout |
| Peak GABA-evoked Current (pA) | |||||
| Decay Time Constant (τ) (ms) | |||||
| % Inhibition of Peak Current | 0% |
Screening for Off-Target Effects on Other Ion Channels
It is crucial to investigate whether this compound has effects on other key neuronal ion channels, such as voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels.
Logical Relationship for Off-Target Screening:
Caption: Screening for off-target effects of this compound.
Protocol for Assessing Effects on Voltage-Gated Channels (Voltage-Clamp):
-
Establish a whole-cell patch-clamp recording.
-
To isolate specific currents, use appropriate channel blockers in the external and internal solutions (e.g., TTX for Nav channels, TEA and 4-AP for Kv channels, CdCl2 for Cav channels).
-
Apply voltage-step protocols to elicit the current of interest (e.g., depolarizing steps from a holding potential of -80 mV to various potentials to activate Nav, Kv, and Cav channels).
-
Record baseline currents.
-
Bath-apply this compound and repeat the voltage-step protocols.
-
Analyze changes in current amplitude, and voltage-dependence of activation and inactivation.
Data Presentation for Off-Target Effects:
| Ion Channel | Parameter | Control | This compound (1 µM) | % Change |
| Nav Channels | Peak Current (pA) | |||
| V1/2 of Activation (mV) | ||||
| V1/2 of Inactivation (mV) | ||||
| Kv Channels | Peak Current (pA) | |||
| V1/2 of Activation (mV) | ||||
| Cav Channels | Peak Current (pA) | |||
| V1/2 of Activation (mV) |
Assessing Effects on Neuronal Excitability (Current-Clamp)
Current-clamp recordings are used to study how this compound affects the membrane potential and firing properties of neurons[2].
Protocol for Current-Clamp Recordings:
-
Establish a whole-cell patch-clamp recording in current-clamp mode.
-
Record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps to elicit voltage responses and action potentials.
-
Record the baseline firing frequency, action potential threshold, and other relevant parameters.
-
Bath-apply this compound and repeat the current-step injections.
-
Analyze changes in resting membrane potential, input resistance, action potential firing frequency, and action potential waveform.
Data Presentation for Neuronal Excitability:
| Parameter | Control | This compound (1 µM) |
| Resting Membrane Potential (mV) | ||
| Input Resistance (MΩ) | ||
| Action Potential Threshold (mV) | ||
| Firing Frequency at 2x Threshold (Hz) | ||
| Action Potential Amplitude (mV) | ||
| Action Potential Half-Width (ms) |
Conclusion
These protocols provide a comprehensive framework for the electrophysiological characterization of this compound's effects on neurons. By systematically investigating its impact on GABA-A receptors, key voltage-gated ion channels, and overall neuronal excitability, researchers can gain a detailed understanding of its mechanism of action and potential neurotoxic effects. The provided tables and diagrams are intended to guide experimental design, data analysis, and presentation of findings.
References
- 1. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. youtube.com [youtube.com]
- 4. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Studying Insecticide Resistance Mechanisms Using Sisapronil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sisapronil is a broad-spectrum insecticide belonging to the phenylpyrazole class of chemicals. Its mode of action involves the disruption of the central nervous system in insects by blocking GABA-gated chloride channels.[1] The development of insecticide resistance is a significant threat to the efficacy of pest control programs. Understanding the mechanisms by which insects develop resistance to this compound is crucial for developing resistance management strategies and for the discovery of new, effective insecticides.
These application notes provide a comprehensive guide for researchers to study the mechanisms of resistance to this compound in insect populations. The protocols outlined below cover insecticide susceptibility bioassays, molecular assays for target-site resistance, and biochemical assays for metabolic resistance.
Data Presentation: Quantitative Analysis of this compound Resistance
A critical step in studying insecticide resistance is to quantify the level of resistance in an insect population compared to a susceptible population. This is typically achieved by determining the median lethal concentration (LC50) through bioassays. The resistance ratio (RR) is then calculated by dividing the LC50 of the resistant population by the LC50 of the susceptible population.
Table 1: Example LC50 and Resistance Ratio Data for this compound in a Hypothetical Insect Strain
| Strain | Bioassay Method | No. of Insects Tested | LC50 (µg/mL) [95% Confidence Interval] | Resistance Ratio (RR) |
| Susceptible (Lab-S) | Adult Vial Test | 500 | 0.5 [0.4-0.6] | - |
| Resistant (Field-R) | Adult Vial Test | 500 | 25.0 [22.5-27.8] | 50 |
Note: The data presented in this table is for illustrative purposes only and is based on typical resistance patterns observed for phenylpyrazole insecticides.
Experimental Protocols
Insecticide Susceptibility Bioassays
Objective: To determine the susceptibility of an insect population to this compound and to calculate the LC50 value. The adult vial test is a common method for this purpose.
Materials:
-
Technical grade this compound
-
Acetone (analytical grade)
-
Glass scintillation vials (20 mL)
-
Micropipettes
-
Vortex mixer
-
Fume hood
-
Test insects (resistant and susceptible strains)
-
Camel hairbrush for handling insects
-
Incubator or environmental chamber
Protocol:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in acetone.
-
From the stock solution, prepare a series of dilutions (at least 5-7 concentrations) that are expected to cause between 10% and 90% mortality.
-
Include a control group treated with acetone only.
-
-
Coating of Vials:
-
Pipette 1 mL of each this compound dilution (and the acetone control) into separate glass scintillation vials.
-
Rotate the vials on their sides until the acetone has completely evaporated, leaving a uniform film of this compound on the inner surface.
-
Allow the vials to air-dry in a fume hood for at least 2 hours.
-
-
Insect Exposure:
-
Introduce 10-25 adult insects into each vial using a camel hairbrush.
-
Cap the vials with perforated lids to allow for air circulation.
-
Place the vials in an incubator or environmental chamber maintained at a constant temperature and humidity suitable for the test species.
-
-
Mortality Assessment:
-
Record insect mortality at a predetermined time point (e.g., 24 hours).
-
Insects are considered dead if they are unable to make coordinated movements when gently prodded with a brush.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if it is between 5% and 20%. If control mortality exceeds 20%, the assay should be repeated.
-
Analyze the dose-response data using probit analysis to calculate the LC50 values and their 95% confidence intervals.
-
Calculate the resistance ratio (RR) by dividing the LC50 of the resistant population by the LC50 of the susceptible population.
-
Molecular Assays for Target-Site Resistance
Objective: To identify mutations in the GABA receptor gene (Rdl) that are associated with resistance to this compound.
Background: Phenylpyrazole insecticides, including this compound, bind to the GABA receptor in insects. Mutations in the Rdl gene, particularly in the region encoding the ion channel pore, can reduce the binding affinity of the insecticide, leading to resistance. A common mutation associated with resistance to phenylpyrazoles is the substitution of an alanine residue at the A2' position.[2]
Materials:
-
Individual insects (resistant and susceptible)
-
DNA extraction kit
-
PCR primers flanking the target region of the Rdl gene
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Thermocycler
-
Gel electrophoresis equipment
-
DNA sequencing service or equipment
Protocol:
-
DNA Extraction:
-
Extract genomic DNA from individual insects using a commercially available kit, following the manufacturer's instructions.
-
-
PCR Amplification:
-
Design PCR primers to amplify a fragment of the Rdl gene that includes the A2' codon and other potential mutation sites.
-
Set up PCR reactions containing genomic DNA, primers, Taq polymerase, dNTPs, and PCR buffer.
-
Perform PCR using a suitable thermocycling program (annealing temperature and extension time will depend on the primers and target fragment size).
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel to verify the amplification of a fragment of the expected size.
-
-
DNA Sequencing:
-
Purify the PCR products.
-
Send the purified PCR products for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the obtained sequences with the wild-type Rdl gene sequence from a susceptible insect.
-
Identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.
-
Biochemical Assays for Metabolic Resistance
Objective: To determine if increased activity of detoxification enzymes (Cytochrome P450 monooxygenases, Glutathione S-transferases, and Esterases) contributes to this compound resistance.
Background: Metabolic resistance occurs when insects have an enhanced ability to detoxify insecticides.[3][4][5] This is often due to the overexpression or increased activity of enzymes such as P450s, GSTs, and ESTs.
Materials:
-
Insect homogenates (from resistant and susceptible strains)
-
Spectrophotometer or microplate reader
-
Specific substrates for each enzyme assay (e.g., p-nitroanisole for P450s, CDNB for GSTs, α-naphthyl acetate for ESTs)
-
Cofactors (e.g., NADPH for P450s)
-
Bradford reagent for protein quantification
General Protocol for Enzyme Assays:
-
Enzyme Preparation:
-
Homogenize whole insects or specific tissues (e.g., midgut, fat body) in an appropriate buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris. The supernatant will be used as the enzyme source.
-
Determine the total protein concentration of the supernatant using the Bradford assay.
-
-
Cytochrome P450 O-demethylation Assay:
-
Incubate the enzyme preparation with a substrate such as p-nitroanisole and the cofactor NADPH.
-
The P450 enzyme will convert p-nitroanisole to p-nitrophenol.
-
Measure the formation of p-nitrophenol spectrophotometrically at 405 nm.
-
Express the enzyme activity as pmol of product formed per minute per mg of protein.
-
-
Glutathione S-transferase (GST) Assay:
-
Incubate the enzyme preparation with the substrates 1-chloro-2,4-dinitrobenzene (CDNB) and reduced glutathione (GSH).
-
GST catalyzes the conjugation of GSH to CDNB.
-
Measure the increase in absorbance at 340 nm due to the formation of the conjugate.
-
Express the enzyme activity as nmol of product formed per minute per mg of protein.
-
-
Esterase (EST) Assay:
-
Incubate the enzyme preparation with a substrate such as α-naphthyl acetate.
-
Esterases will hydrolyze the substrate to α-naphthol.
-
Add a dye, such as Fast Blue B salt, which reacts with α-naphthol to produce a colored product.
-
Measure the absorbance at a specific wavelength (e.g., 600 nm).
-
Express the enzyme activity as nmol of product formed per minute per mg of protein.
-
-
Data Analysis:
-
Compare the enzyme activities between the resistant and susceptible strains. A significantly higher activity in the resistant strain suggests the involvement of that enzyme family in resistance.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
References
Sisapronil as a tool for neuropharmacological research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sisapronil is a phenylpyrazole insecticide that acts as a potent non-competitive antagonist of the gamma-aminobutyric acid (GABA) type A receptor (GABA-A receptor).[1] While its primary application is in veterinary medicine for ectoparasite control, its specific mechanism of action on a crucial inhibitory neurotransmitter receptor in the central nervous system (CNS) makes it a valuable tool for neuropharmacological research. Due to the limited direct research on this compound in a neuropharmacological context, this document leverages data from the closely related and extensively studied phenylpyrazole, fipronil, which shares the same primary mechanism of action. The information presented herein, therefore, serves as a strong proxy for the potential applications and experimental investigation of this compound.
Disclaimer: The majority of the experimental data and protocols provided are based on studies conducted with fipronil. Researchers should validate these protocols for this compound in their specific experimental settings.
Mechanism of Action
This compound's primary molecular target is the ligand-gated chloride ion channel of the GABA-A receptor.[1] By binding to a site within the ion pore, it allosterically inhibits the influx of chloride ions that is normally induced by the binding of GABA. This blockade of inhibitory neurotransmission leads to hyperexcitability of the central nervous system.[1]
Applications in Neuropharmacological Research
-
Investigating GABAergic Neurotransmission: this compound can be used as a selective antagonist to probe the role of GABA-A receptors in various neuronal circuits and behaviors.
-
Modeling Neurological Disorders: Given that dysregulation of GABAergic signaling is implicated in epilepsy, anxiety, and other neurological conditions, this compound could be used in preclinical models to induce and study these pathological states.
-
Screening for Novel Therapeutics: this compound can be employed in competitive binding assays or functional screens to identify and characterize new compounds that modulate the GABA-A receptor.
-
Neurotoxicity Studies: As a known neurotoxicant, this compound is a relevant compound for studying the molecular and cellular mechanisms of pesticide-induced neurotoxicity.
Quantitative Data Summary
The following tables summarize quantitative data obtained from studies on the related phenylpyrazole, fipronil.
Table 1: In Vitro Potency of Fipronil and its Metabolite Fipronil Sulfone on GABA-A Receptors
| Compound | Receptor Subtype | Assay Type | IC50 | Reference |
| Fipronil | Rat α1β2γ2L | Whole-cell patch clamp | Micromolar range | [2] |
| Fipronil | Human β3 homopentamer | Radioligand binding ([³H]EBOB) | 17 nM | [3] |
| Fipronil | Man and Mouse GABA-A Receptors | Radioligand binding ([³H]EBOB) | 942 nM and 1014 nM, respectively | [3] |
| Fipronil Sulfone | Rat DRG neurons | Electrophysiology | More potent than fipronil | [2] |
Table 2: In Vivo Neurobehavioral Effects of Fipronil in Rodents
| Species | Dosing Regimen | Behavioral Test | Observed Effects | Reference |
| Rat | Acute topical (70, 140, 280 mg/kg) | Open Field | Increased rearing, freezing, and grooming at higher doses. | [1][4] |
| Rat | Acute topical (280 mg/kg) | Hole-Board | Increased head-dipping behavior. | [1][4] |
| Rat | Acute topical (280 mg/kg) | Elevated Plus-Maze | Increased entries into both open and closed arms. | [1][4] |
| Mouse | Chronic oral (10 mg/kg, weekly for 43 weeks) | Open Field | Significant hyperlocomotion. | [5] |
Table 3: In Vivo Neurochemical Effects of Chronic Fipronil Administration in Rats
| Brain Region | Neurotransmitter/Metabolite | Effect | Dosing Regimen | Reference |
| Most striatal territories, Nucleus accumbens, Substantia nigra | Dopamine (DA) and its metabolites | Significant decrease | 10 mg/kg, oral gavage for 21 days | [6] |
| Some striatal regions, Substantia nigra | Serotonin (5-HT) | Diminished levels | 10 mg/kg, oral gavage for 21 days | [6] |
| Nucleus accumbens core | Noradrenaline (NA) | Reduced content | 10 mg/kg, oral gavage for 21 days | [6] |
Experimental Protocols
Protocol 1: GABA-A Receptor Binding Assay
This protocol is adapted from a standard radioligand binding assay for GABA-A receptors and can be used to determine the binding affinity of this compound.
Materials:
-
Rat brain tissue
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
[³H]muscimol (radioligand)
-
Unlabeled GABA (for non-specific binding)
-
This compound or Fipronil (test compound)
-
Centrifuge capable of 140,000 x g
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in 20 ml/g of ice-cold homogenization buffer.
-
Centrifuge at 1000 x g for 10 min at 4°C.
-
Centrifuge the supernatant at 140,000 x g for 30 min at 4°C.
-
Resuspend the pellet in ice-cold deionized water and homogenize.
-
Centrifuge at 140,000 x g for 30 min at 4°C.
-
Wash the pellet by resuspending in binding buffer and centrifuging at 140,000 x g for 30 min at 4°C. Repeat this wash step twice.
-
Resuspend the final pellet in binding buffer and store at -70°C.
-
-
Binding Assay:
-
On the day of the assay, thaw the membrane preparation and wash twice with binding buffer.
-
Resuspend the pellet in binding buffer to a protein concentration of 0.1-0.2 mg/well.
-
Set up assay tubes containing:
-
Total Binding: [³H]muscimol (e.g., 5 nM) and membrane preparation.
-
Non-specific Binding: [³H]muscimol, membrane preparation, and a high concentration of unlabeled GABA (e.g., 10 mM).
-
Competition Binding: [³H]muscimol, membrane preparation, and varying concentrations of this compound.
-
-
Incubate at 4°C for 45 minutes.
-
Terminate the reaction by rapid filtration over GF/B filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Protocol 2: In Vitro Neurite Outgrowth Assay in SH-SY5Y Cells
This protocol describes a method to assess the neurotoxic effects of this compound on neuronal differentiation.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum and penicillin/streptomycin
-
All-trans retinoic acid (RA)
-
This compound
-
Multi-well cell culture plates
-
Microscope with imaging capabilities
-
Image analysis software
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in standard medium.
-
To induce differentiation, plate the cells and treat with 10 µM all-trans retinoic acid for 72 hours.[7]
-
-
Treatment:
-
After differentiation, replace the medium with fresh medium containing various concentrations of this compound.
-
Include a vehicle control group.
-
Incubate for a defined period (e.g., 24 or 48 hours).
-
-
Imaging and Analysis:
-
After incubation, capture images of the cells using a microscope.
-
Use image analysis software to measure the length of neurites.
-
Cell viability can be assessed in parallel using assays like MTT or neutral red uptake.[8]
-
Protocol 3: In Vivo Behavioral Assessment in Rodents
This protocol outlines a general procedure for assessing the behavioral effects of this compound in rats, based on studies with fipronil.
Materials:
-
Adult male Wistar rats
-
This compound
-
Vehicle (e.g., corn oil)
-
Open field arena
-
Elevated plus-maze
-
Video tracking software
Procedure:
-
Dosing:
-
Administer this compound via the desired route (e.g., oral gavage or topical application). Doses can be based on previous studies with fipronil (e.g., 70, 140, 280 mg/kg for acute topical application).[1]
-
Include a vehicle-treated control group.
-
-
Behavioral Testing:
-
Conduct behavioral tests at a specific time point after administration (e.g., 3 hours).[1]
-
Open Field Test: Place the rat in the center of the open field arena and record its activity for a set duration (e.g., 5-10 minutes). Analyze parameters such as distance traveled, rearing, and grooming.
-
Elevated Plus-Maze: Place the rat in the center of the maze and record its activity for a set duration (e.g., 5 minutes). Analyze the time spent in and the number of entries into the open and closed arms.
-
-
Data Analysis:
-
Use video tracking software to automatically score the behavioral parameters.
-
Compare the results between the this compound-treated and control groups using appropriate statistical tests.
-
Protocol 4: Measurement of Monoamine Levels by HPLC-ECD
This protocol describes the measurement of dopamine, serotonin, and their metabolites in brain tissue following this compound administration.
Materials:
-
Rat brain tissue from control and this compound-treated animals
-
Homogenization solution
-
High-Performance Liquid Chromatography (HPLC) system with an Electrochemical Detector (ECD)
-
Reverse-phase C18 column
-
Mobile phase (e.g., containing sodium acetate, citric acid, sodium octyl sulfate, and EDTA)
Procedure:
-
Sample Preparation:
-
Dissect specific brain regions of interest (e.g., striatum, nucleus accumbens).
-
Homogenize the tissue in an appropriate solution.
-
Centrifuge the homogenate to pellet proteins and debris.
-
Collect the supernatant for analysis.
-
-
HPLC-ECD Analysis:
-
Inject the supernatant into the HPLC system.
-
Separate the monoamines and their metabolites on the C18 column using the specified mobile phase.
-
Detect the eluted compounds using the electrochemical detector.
-
-
Quantification:
-
Identify and quantify the peaks corresponding to the monoamines and their metabolites by comparing their retention times and peak areas to those of known standards.
-
Normalize the concentrations to the amount of protein in the tissue sample.
-
Visualizations
Caption: this compound's antagonistic action on the GABA-A receptor.
Caption: Workflow for in vivo studies of this compound.
Caption: this compound's impact on neuronal signaling pathways.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Long-Term Fipronil Treatment Induces Hyperactivity in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic Administration of Fipronil Heterogeneously Alters the Neurochemistry of Monoaminergic Systems in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of neurite outgrowth and enhanced effects compared to baseline toxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Sisapronil in Veterinary Parasitology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sisapronil is a long-acting ectoparasiticide belonging to the phenylpyrazole class of insecticides.[1] Its primary application in veterinary medicine is the control of cattle ticks, with activity also reported against bot fly larvae, hornfly, and screwworm.[1] As a member of the phenylpyrazole family, this compound offers a valuable tool for researchers investigating parasite neurophysiology, developing novel antiparasitic agents, and managing resistance to other ectoparasiticide classes. This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.
Mechanism of Action
This compound exerts its parasiticidal effect by acting as a non-competitive antagonist of ligand-gated chloride channels, primarily those gated by the neurotransmitter gamma-aminobutyric acid (GABA).[1] In invertebrates, GABA is a major inhibitory neurotransmitter in the central nervous system.[2][3]
By binding to the GABA receptor, this compound blocks the influx of chloride ions into the neuron. This action prevents hyperpolarization of the neuronal membrane, leading to hyperexcitability of the central nervous system and subsequent paralysis and death of the parasite.[1] The selective toxicity of this compound towards insects and acarines is attributed to the higher affinity for their GABA receptors compared to those of mammals.[4]
Signaling Pathway
Caption: Mechanism of action of this compound on the parasite GABA-gated chloride channel.
Quantitative Data
The following tables summarize key quantitative data for this compound from pharmacokinetic and efficacy studies.
Table 1: Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Dose (mg/kg BW) | Cmax (ng/mL) | Tmax (days) | Terminal Half-life (days) | Bioavailability (%) | Reference |
| Cattle | Subcutaneous (SC) | 2.0 | 74.8 | 15.8 | 23.0 | ~100 | [1] |
| Cattle | Intravenous (IV) | 2.0 | - | - | 19.0 | - | [1] |
| Rat | Oral | 0.1 | 9.35 | - | - | - | [1] |
| Rat | Oral | 1.0 | 77.4 | - | - | - | [1] |
| Rat | Oral | 10.0 | 580 | - | - | - | [1] |
| Rat | Oral | 2.0 | 16.8 | - | 13.1 | - | [1] |
Table 2: Efficacy of this compound against Cattle Ticks (Rhipicephalus (Boophilus) microplus)
| Study Type | Animal Model | Treatment | Efficacy (%) | Observation Period | Reference |
| Field Study | Cattle | 1% Fipronil-based pour-on | >95 | Day 7 to Day 14 | [5] |
| Field Study | Cattle | 1% Fipronil-based pour-on | 96.9 | Day 7 | [5] |
| Field Study | Cattle | 1% Fipronil-based pour-on | 96.6 | Day 14 | [5] |
| Field Study | Cattle | 1% Fipronil-based pour-on | 92.6 | Day 21 | [5] |
| Field Study | Cattle | 1% Fipronil-based pour-on | 86.9 | Day 28 | [5] |
Experimental Protocols
The following are detailed protocols for key experiments in the veterinary parasitology research of this compound. These are synthesized from general guidelines for ectoparasiticide testing and known properties of phenylpyrazoles.
Protocol 1: In Vitro Efficacy Assessment - Larval Immersion Test (LIT) for Ticks
This protocol is adapted from standard methods for assessing acaricide resistance and efficacy.
Objective: To determine the lethal concentration (LC50/LC90) of this compound against tick larvae.
Materials:
-
This compound (analytical grade)
-
Solvent (e.g., acetone or dimethyl sulfoxide - DMSO)
-
Distilled water
-
Surfactant (e.g., Triton X-100)
-
Engorged female ticks (Rhipicephalus (Boophilus) microplus)
-
Incubator (27-28°C, 80-90% relative humidity)
-
Stereomicroscope
-
Filter paper (Whatman No. 1)
-
Petri dishes or multi-well plates
-
Micropipettes
Procedure:
-
Larval Production: Collect engorged female ticks and incubate them at 27-28°C and 80-90% relative humidity until oviposition and subsequent larval hatching. Use larvae aged 7-14 days for the assay.
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested. A preliminary range-finding test is recommended.
-
The final dilutions should be prepared in distilled water containing a surfactant to ensure proper mixing.
-
-
Larval Exposure:
-
Place approximately 100 tick larvae onto a piece of filter paper.
-
Immerse the filter paper with the larvae in the respective this compound dilution for a specified time (e.g., 10 minutes).
-
A control group should be immersed in a solution containing only the solvent and surfactant at the same concentration as the treatment groups.
-
-
Incubation:
-
After immersion, carefully remove the filter papers and allow them to dry at room temperature.
-
Place each filter paper in a labeled petri dish or well of a multi-well plate.
-
Incubate the plates at 27-28°C and 80-90% relative humidity for 24 hours.
-
-
Mortality Assessment:
-
After 24 hours, count the number of live and dead larvae under a stereomicroscope. Larvae that are unable to move in a coordinated manner when prodded are considered moribund and counted as dead.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
-
Determine the LC50 and LC90 values using probit analysis or other appropriate statistical software.
-
Caption: Workflow for the in vitro larval immersion test.
Protocol 2: In Vivo Efficacy Assessment - Controlled Stall Test in Cattle
This protocol is based on guidelines from regulatory agencies for demonstrating the efficacy of ectoparasiticides.[6][7]
Objective: To evaluate the therapeutic and persistent efficacy of a this compound formulation against artificial infestations of ticks on cattle.
Materials:
-
This compound formulation for subcutaneous injection
-
Clinically healthy cattle of a suitable breed and age, free of ectoparasites
-
Laboratory-reared adult ticks (Rhipicephalus (Boophilus) microplus)
-
Individual stalls or pens that prevent animal-to-animal contact and tick escape
-
Standard veterinary examination equipment
-
Syringes and needles
Procedure:
-
Animal Selection and Acclimatization:
-
Select a sufficient number of cattle for statistically valid results (typically at least 6-10 animals per group).
-
Acclimatize the animals to the housing conditions for at least 7 days before the start of the study.
-
Ensure animals are naive to ectoparasiticide treatment for a specified period prior to the study.
-
-
Randomization and Group Allocation:
-
Randomly allocate animals to a treatment group and a control group.
-
-
Pre-treatment Infestation:
-
On Day -2, infest all animals with a known number of adult ticks (e.g., 50 males and 50 females) applied to a specific area (e.g., the backline).
-
-
Treatment Administration:
-
On Day 0, treat the animals in the treatment group with the this compound formulation according to the recommended dose (e.g., 2 mg/kg BW via subcutaneous injection).[1]
-
The control group should receive a placebo or no treatment.
-
-
Post-treatment Tick Counts:
-
Perform tick counts on all animals at specified intervals post-treatment (e.g., Days 2, 7, 14, 21, 28, and weekly thereafter to determine persistent efficacy).
-
For each count, carefully inspect the entire body of the animal and record the number of live, attached ticks.
-
-
Re-infestation (for persistent efficacy):
-
To assess persistent efficacy, re-infest all animals with a new batch of ticks at regular intervals (e.g., weekly) after treatment.
-
Tick counts are then performed 48-72 hours after each re-infestation.
-
-
Data Analysis:
-
Calculate the percentage efficacy at each time point using the following formula:
-
Efficacy (%) = [ (Mean number of ticks on control group - Mean number of ticks on treated group) / Mean number of ticks on control group ] x 100
-
-
Use appropriate statistical methods to compare the tick counts between the treated and control groups.
-
Caption: Workflow for the in vivo controlled stall test in cattle.
Conclusion
This compound is a potent ectoparasiticide with a well-defined mechanism of action. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies on veterinary parasites. Adherence to standardized protocols is crucial for generating reliable and comparable data that will contribute to the development of improved parasite control strategies. Further research into the broader signaling impacts of this compound and potential resistance mechanisms will be valuable for ensuring its long-term efficacy.
References
- 1. fao.org [fao.org]
- 2. GABA signaling affects motor function in the honey bee | Department of Biology [biology.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Effects of low-dose subchronic exposure to the phenylpyrazole insecticide fipronil in juvenile mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Demonstration of efficacy of ectoparasiticides - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Sisapronil in Biological Matrices
Introduction
Sisapronil is a long-acting ectoparasiticide belonging to the phenylpyrazole class, utilized for the control of ticks and other parasites in cattle.[1] Its mechanism of action involves binding to and blocking ligand-gated chloride channels, particularly those regulated by the neurotransmitter gamma-aminobutyric acid (GABA).[1] This action disrupts the normal nerve function of invertebrates, leading to hyperexcitability of the central nervous system and eventual death of the parasite.[1] Due to its prolonged persistence in the host, particularly in fatty tissues, robust and validated analytical methods are crucial for monitoring residue levels in edible tissues to ensure food safety and for conducting pharmacokinetic studies in drug development.[1]
This application note provides a detailed protocol for the quantification of this compound in bovine edible tissues using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[1]
Caption: Mechanism of action of this compound on invertebrate nerve cells.
Analytical Methodology: LC-MS/MS
The validated method for the determination of the parent this compound residue in bovine edible tissues is based on high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1] This approach offers high sensitivity and selectivity, allowing for accurate quantification at low concentrations.
Experimental Protocols
Protocol 1: Sample Preparation from Bovine Tissue (Muscle, Liver, Kidney, Fat)
This protocol details the extraction of this compound from various bovine tissues.[1]
-
Sample Homogenization: Weigh 1 g of the tissue sample into a suitable centrifuge tube.
-
First Extraction:
-
Add 7 mL of the extraction solvent (1% trifluoroacetic acid in a 9:1 mixture of acetonitrile and water).
-
Agitate the sample vigorously.
-
-
Centrifugation: Centrifuge the mixture to separate the supernatant from the tissue pellet.
-
Second Extraction:
-
Decant the supernatant.
-
Add another 7 mL of the extraction solvent to the pellet.
-
Repeat the agitation and centrifugation steps.
-
-
Sample Collection: Combine the supernatants from both extractions.
-
Final Step: Transfer the combined supernatant directly into an HPLC vial for analysis. No further purification or clean-up step is performed.[1]
-
Internal Standard: An internal standard, such as this compound labeled at three positions (¹³C₂-¹⁵N), should be used for accurate quantification.[1]
Caption: Workflow for this compound extraction from bovine tissues.
Protocol 2: LC-MS/MS Analysis
This protocol outlines the instrumental conditions for the quantification of this compound.[1]
-
Chromatographic System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.[1]
-
Stationary Phase: A C18 column (e.g., 5 μm, 100Å, 2 x 50 mm) equipped with a C18 guard column (e.g., 2 x 4 mm).[1]
-
Mobile Phase:
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Gradient Elution:
-
Start at 45% Mobile Phase A.
-
From 0.6 to 2.4 minutes, ramp to 5% Mobile Phase A.
-
From 2.5 to 6.5 minutes, return to 45% Mobile Phase A.[1]
-
-
Detection: Tandem mass spectrometer (MS/MS) operating in a suitable ionization mode (e.g., electrospray ionization) and using multiple reaction monitoring (MRM) for parent and daughter ions of this compound and its internal standard.
-
Quantification: Generate standard curves using simple linear regression with a 1/x weighting to cover the analytical range.[1]
Data Presentation: Method Performance
The following tables summarize the key parameters and validation data for the described LC-MS/MS method for this compound quantification.
Table 1: LC-MS/MS Method Parameters
| Parameter | Specification |
|---|---|
| Stationary Phase | 5 μm C18, 100Å, 2 x 50 mm column with C18 guard column[1] |
| Mobile Phase A | 0.027% formic acid in 2 mM ammonium acetate[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.5 mL/min[1] |
| Injection Volume | 5 µL[1] |
| Gradient | 45%A -> 5%A -> 45%A (over 6.5 min)[1] |
| Internal Standard | ¹³C₂-¹⁵N labeled this compound[1] |
Table 2: Method Validation Data for this compound in Bovine Tissues
| Parameter | Matrix | Value/Range |
|---|---|---|
| Limit of Quantification (LOQ) | All Edible Tissues | 5 µg/kg[1] |
| Analytical Range | All Edible Tissues | 5 to 1000 µg/kg[1] |
| Intra-day Mean Accuracy (% Recovery) | Bovine Muscle | 84.9 - 105%[1] |
| Liver | 98.0 - 109%[1] | |
| Kidney | 96.2 - 108%[1] | |
| Fat | 97.0 - 110%[1] |
| | Small Intestine | 104 - 107%[1] |
Analyte Stability
The stability of this compound has been demonstrated under various conditions, ensuring the integrity of samples during storage and analysis.[1]
-
In Fortified Tissues: Stable at -10 °C for at least 80 days in fat/liver and at least 91 days in muscle/kidney.[1]
-
Incurred Tissue Samples: Stable for up to 3 freeze/thaw cycles and for at least 18 hours at ambient temperature.[1]
-
Final Sample Extracts: Stable at controlled room temperature for at least 3 days for all edible tissues.[1]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Sisapronil Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Sisapronil for in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a phenylpyrazole ectoparasiticide. Its primary mechanism of action is the non-competitive antagonism of ligand-gated chloride channels, particularly those gated by the neurotransmitter gamma-aminobutyric acid (GABA).[1] This blockage prevents the influx of chloride ions into neuronal cells, leading to hyperexcitability of the central nervous system and subsequent death of the parasite.[1] While this action is characterized in invertebrates, GABA-gated chloride channels are also present in mammalian cells, suggesting potential for off-target effects or novel applications.[2][3][4][5]
Q2: What is a recommended starting concentration for this compound in a new in vitro experiment?
A2: For a novel compound like this compound with unknown efficacy in a specific mammalian cell line, a common starting point for screening is in the low micromolar (µM) range. A typical initial screening concentration is between 1 µM and 10 µM.[6][7] It is advisable to perform a broad dose-response study to determine the optimal concentration range for your specific cell line and endpoint.
Q3: How should I prepare a stock solution of this compound?
Q4: How can I determine the optimal incubation time for this compound treatment?
A4: The optimal incubation time will depend on the specific biological question and the cell type. For initial dose-response and cytotoxicity experiments, a 24 to 72-hour incubation period is a common starting point.[8] Time-course experiments can be conducted to pinpoint the earliest time point at which a significant effect is observed.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect at tested concentrations. | - Concentration is too low.- Incubation time is too short.- The target is not present or functional in your cell line.- Compound is not soluble or stable in media. | - Perform a wider dose-response study with higher concentrations.- Increase the incubation time.- Verify the expression and function of GABA-gated chloride channels in your cell line.- Visually inspect for precipitation of this compound in the media. |
| High variability between replicate wells. | - Inconsistent cell seeding.- Pipetting errors during compound dilution or addition.- Edge effects in the multi-well plate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and mix thoroughly at each dilution step.- Avoid using the outer wells of the plate for treatment conditions. |
| Vehicle control (e.g., DMSO) shows cytotoxicity. | - DMSO concentration is too high.- The cell line is particularly sensitive to the solvent. | - Ensure the final DMSO concentration is at or below the recommended level for your cell line (typically <0.5%).- Perform a vehicle toxicity test to determine the maximum tolerated solvent concentration. |
| Precipitation of this compound in the culture media. | - The concentration of this compound exceeds its solubility in the media. | - Lower the concentration of this compound.- Increase the serum concentration in the media if appropriate for your experiment, as proteins can aid solubility. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound, a measure of its potency in inhibiting cell viability.
Materials:
-
Target cells in culture
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from a 10 mM stock in DMSO.
-
Cell Treatment: Remove the overnight culture medium and add 100 µL of the 2X this compound dilutions to the appropriate wells. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on a Human Neuronal Cell Line (e.g., SH-SY5Y) after 48-hour exposure.
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.3 |
| 10 | 52.1 ± 4.9 |
| 50 | 15.3 ± 3.2 |
| 100 | 5.8 ± 1.9 |
Table 2: Hypothetical IC50 Values of this compound in Different Cell Lines.
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| SH-SY5Y (Human Neuroblastoma) | 48 | 9.8 |
| HEK293 (Human Embryonic Kidney) | 48 | > 100 |
| HepG2 (Human Hepatocellular Carcinoma) | 48 | 75.2 |
Visualizations
Caption: Hypothesized signaling pathway of this compound in a mammalian neuron.
Caption: General experimental workflow for determining this compound cytotoxicity.
References
- 1. fao.org [fao.org]
- 2. Inhibition of GABA-gated chloride channels by 12,14-dichlorodehydroabietic acid in mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristics of GABA-activated chloride channels in mammalian dorsal root ganglion neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristics of GABA-activated chloride channels in mammalian dorsal root ganglion neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA-gated Cl- channels in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Sisapronil degradation in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with Sisapronil degradation in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
This compound is an ectoparasiticide belonging to the phenylpyrazole class of antiparasitics.[1] It is primarily used as a long-acting subcutaneous injectable for the control of cattle ticks and also aids in managing bot fly larvae, hornfly, and screwworm.[1] Its mechanism of action involves blocking GABA-gated chloride channels in insects, leading to hyperexcitability of the central nervous system and eventual death of the parasite.[1]
Q2: Why is it critical to study the degradation of this compound?
Studying the degradation of this compound is essential for several reasons:
-
Efficacy and Shelf-Life: Understanding the stability profile helps in determining the product's shelf-life and ensuring it remains effective under specified storage conditions.[2]
-
Safety: Degradation can lead to the formation of new, potentially toxic byproducts, which could pose a risk to the treated animal or consumers of animal products.[3]
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA require comprehensive stability data, including forced degradation studies, to approve a new drug substance or product.[4][5]
-
Formulation Development: Knowledge of degradation pathways informs the development of stable formulations and the selection of appropriate packaging to protect the drug from adverse environmental factors.[2][4]
Q3: What are the primary factors that can cause this compound to degrade?
Like many pharmaceutical compounds, this compound's stability can be influenced by several environmental and chemical factors:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the active pharmaceutical ingredient (API).[3]
-
pH (Hydrolysis): this compound may be susceptible to degradation in acidic or alkaline conditions through hydrolysis.
-
Light (Photolysis): Exposure to light, particularly UV radiation, can induce photodegradation, causing the formation of different byproducts.[3]
-
Oxidation: The presence of oxygen or other oxidizing agents can lead to oxidative degradation of the molecule.[3]
-
Moisture: High humidity can promote hydrolysis, especially in solid-state formulations.[3]
-
Interactions: Incompatibility with excipients in the formulation or interaction with packaging materials can also accelerate degradation.[3]
Q4: What is a forced degradation study and why is it important for this compound?
A forced degradation study, or stress testing, involves intentionally exposing the drug substance to harsh conditions (e.g., high heat, extreme pH, intense light, oxidizing agents) to accelerate its degradation.[4][6] These studies are crucial for:
-
Identifying Degradation Pathways: They help elucidate the likely degradation products and chemical pathways.[4][6]
-
Method Validation: The generated degradants are used to develop and validate stability-indicating analytical methods, ensuring the method can accurately separate the API from its degradation products.[4]
-
Assessing Intrinsic Stability: It provides insight into the molecule's inherent stability and helps predict potential stability issues early in development.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term stability studies of this compound.
Q1: I'm observing a faster-than-expected loss of this compound potency in my long-term study. What are the potential causes?
An unexpected loss of potency can stem from several factors. Use the following logical workflow to diagnose the issue.
References
- 1. fao.org [fao.org]
- 2. prescouter.com [prescouter.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 5. Navigating the Challenges of Stability Testing | Pharmacy Prof Dvpt [ce.pharmacy.wisc.edu]
- 6. pharmtech.com [pharmtech.com]
Technical Support Center: Minimizing Off-Target Effects of Sisapronil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Sisapronil in research models. Given the limited direct public data on this compound, this guide leverages information from the broader class of phenylpyrazole insecticides, with a specific focus on the closely related and well-studied compound, fipronil. All recommendations should be validated for your specific experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to potential off-target effects?
A1: this compound is a phenylpyrazole insecticide that primarily acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor, an ionotropic receptor that forms a chloride channel.[1] By blocking this channel, this compound disrupts GABAergic neurotransmission, leading to hyperexcitability of the central nervous system and eventual death of the target insect.[1]
Potential off-target effects arise from the interaction of this compound with unintended molecular targets in non-target organisms. The primary concern is the binding to mammalian GABA receptors due to structural similarities with insect GABA receptors.[2][3] The degree of selectivity (on-target vs. off-target binding affinity) is a crucial determinant of the therapeutic or experimental window. Additionally, like other phenylpyrazoles, this compound could have off-target effects on other cellular components, such as mitochondria.[4][5]
Q2: What are the known off-target effects of phenylpyrazole insecticides like this compound in mammalian systems?
A2: While specific data for this compound is limited, studies on the related compound fipronil have documented several off-target effects in mammalian systems:
-
Neurotoxicity: Fipronil can bind to mammalian GABA receptors, although with lower affinity than to insect receptors, leading to neurotoxic effects such as seizures and agitation.[2][3][6] The main metabolite of fipronil, fipronil sulfone, exhibits a greater affinity for mammalian GABA receptors, highlighting the importance of considering metabolic products.[6]
-
Mitochondrial Dysfunction: Fipronil and its metabolites have been shown to inhibit mitochondrial respiration and decrease mitochondrial membrane potential in isolated rat liver mitochondria, leading to impaired ATP synthesis.[4]
-
Cytotoxicity: Phenylpyrazole insecticides can induce cytotoxicity in human cell lines, such as the Caco-2 intestinal epithelium model, by disrupting cellular energy metabolism.[5][7]
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Minimizing off-target effects requires a multi-faceted approach:
-
Dose Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect. A thorough dose-response curve for both on-target and potential off-target effects is essential.
-
Use of Selective Systems: When possible, use experimental models that have a higher ratio of on-target to off-target receptors. For example, using insect cell lines or organisms for efficacy testing will inherently have fewer off-target effects than mammalian systems.
-
Control Experiments: Always include appropriate controls, such as vehicle-only controls and positive controls for known off-target effects (e.g., a known mammalian GABA receptor antagonist when studying neurotoxicity).
-
Consider Metabolism: Be aware that metabolites of this compound may have different off-target profiles. If possible, test the effects of known or predicted metabolites in your system.
-
In Silico Prediction: Utilize computational tools to predict potential off-target binding based on the structure of this compound. This can help prioritize which off-target pathways to investigate experimentally.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Unexpected cytotoxicity in mammalian cell lines at low this compound concentrations. | Off-target mitochondrial toxicity. | 1. Perform a cell viability assay (e.g., MTT, LDH) with a detailed dose-response curve. 2. Measure mitochondrial membrane potential using a fluorescent dye (e.g., JC-1). 3. Assess cellular ATP levels. 4. Compare the cytotoxic concentration with the effective concentration on the target. |
| Inconsistent results or high variability in in vivo rodent studies. | Neurotoxic off-target effects impacting animal behavior and physiology. | 1. Carefully observe animals for signs of neurotoxicity (e.g., tremors, seizures, altered locomotion). 2. Reduce the dose of this compound. 3. Refine the administration route to limit systemic exposure if the target is localized. 4. Include a control group treated with a known GABA receptor antagonist to phenotype potential off-target effects. |
| Discrepancy between in vitro and in vivo results. | Metabolic activation or deactivation of this compound. | 1. Analyze the metabolic profile of this compound in your in vivo model. 2. Synthesize and test the major metabolites for their on-target and off-target activities in vitro. 3. Consider using liver microsomes in your in vitro assays to simulate metabolism. |
| Low therapeutic/experimental window (on-target and off-target effects occur at similar concentrations). | Poor selectivity of this compound for the intended target over off-targets. | 1. Re-evaluate the suitability of this compound for the specific research question. 2. Explore structural analogs of this compound that may have improved selectivity. 3. Utilize advanced experimental designs, such as targeted delivery systems, to increase the local concentration at the target site. |
Data Presentation
Table 1: Comparative IC50 Values of Phenylpyrazole Insecticides on GABA Receptors
| Compound | Receptor Type | Species/System | IC50 Value | Reference |
| Fipronil | GABA Receptor | Rat brain membranes | 800 nM | [2][8] |
| Fipronil | GABA Receptor | Human (recombinant) | 942 nM | [2][8] |
| Fipronil | GABA Receptor | Mouse (recombinant) | 1014 nM | [2][8] |
| Fipronil | α6β3δ GABA Receptor (recombinant) | Xenopus oocytes | 20.7 µM | [8] |
| Fipronil | Native GABA Receptor | Rat cerebella | >100 µM (incomplete inhibition) | [8] |
| Fluralaner | Wild-type CsRDL Channel | Xenopus oocytes | 4.20 nM | [9] |
| Fluralaner | Human GABA α1β2γ2 Receptor | Xenopus oocytes | 1.9 - 13 µM | [10][11] |
| Avermectin | Wild-type CsRDL Channel | Xenopus oocytes | 69.90 nM | [9] |
Note: Data for this compound is not publicly available. The data for fipronil and other phenylpyrazoles are provided for comparative purposes and to guide experimental design.
Experimental Protocols
Protocol 1: Assessing Off-Target Effects on Mammalian GABA Receptors using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Objective: To determine the inhibitory concentration (IC50) of this compound on different subtypes of mammalian GABA receptors.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNAs encoding the desired subunits of the mammalian GABA receptor (e.g., α1β2γ2). Incubate for 2-7 days to allow for receptor expression.
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with standard frog Ringer's solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (voltage and current electrodes).
-
Clamp the membrane potential at -60 mV.
-
Apply GABA at a concentration that elicits a submaximal response (EC10-EC20) to establish a baseline current.
-
Co-apply the same concentration of GABA with increasing concentrations of this compound.
-
Record the peak current response at each this compound concentration.
-
-
Data Analysis:
-
Normalize the current responses to the baseline GABA response.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Evaluation of Mitochondrial Toxicity in a Mammalian Cell Line
Objective: To assess the effect of this compound on mitochondrial membrane potential and cellular ATP levels.
Methodology:
-
Cell Culture: Culture a suitable mammalian cell line (e.g., HepG2, SH-SY5Y) in appropriate media.
-
Treatment: Seed cells in 96-well plates and treat with a range of this compound concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control for mitochondrial dysfunction (e.g., CCCP).
-
Mitochondrial Membrane Potential Assay (JC-1 Assay):
-
After treatment, remove the media and incubate the cells with JC-1 dye according to the manufacturer's protocol.
-
Measure the fluorescence at two wavelengths (typically ~590 nm for J-aggregates and ~530 nm for JC-1 monomers) using a fluorescence plate reader.
-
Calculate the ratio of red to green fluorescence as an indicator of mitochondrial membrane potential.
-
-
Cellular ATP Assay:
-
After treatment, lyse the cells and measure the ATP concentration using a luciferin/luciferase-based ATP assay kit according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Normalize ATP levels to the total protein concentration or cell number.
-
-
Data Analysis:
-
Compare the mitochondrial membrane potential and ATP levels in this compound-treated cells to the vehicle control.
-
Determine the concentration of this compound that causes a significant reduction in these parameters.
-
Mandatory Visualizations
Caption: this compound's mechanism of action on the GABAergic synapse.
Caption: Workflow for assessing the off-target effects of this compound.
Caption: Relationship between this compound concentration and its effects.
References
- 1. Insect GABA receptors: splicing, editing, and targeting by antiparasitics and insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative effects of fipronil and its metabolites sulfone and desulfinyl on the isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neurotoxic Effect of Fipronil in Male Wistar Rats: Ameliorative Effect of L-Arginine and L-Carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylpyrazole insecticides induce cytotoxicity by altering mechanisms involved in cellular energy supply in the human epithelial cell model Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]
- 9. G3’MTMD3 in the insect GABA receptor subunit, RDL, confers resistance to broflanilide and fluralaner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human and canine GABA receptors - Invenesis: Swiss Bioscience Company [invenesis.com]
Technical Support Center: Troubleshooting Sisapronil Bioassay Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing variability in Sisapronil bioassay results. The following information is designed to help you troubleshoot common issues and ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well variability in our 96-well plate-based this compound bioassay. What are the potential causes?
A1: Well-to-well variability in plate-based assays is a common issue that can arise from several factors. These are often referred to as "edge effects," where wells on the perimeter of the plate behave differently than those in the center. Potential causes include:
-
Temperature Gradients: Uneven temperature distribution across the plate during incubation can lead to differences in cell growth, metabolism, and compound activity.
-
Evaporation: Increased evaporation from the outer wells can concentrate media components and the test compound, altering the effective dose.
-
Inconsistent Cell Seeding: Variation in the number of cells seeded per well will lead to differences in the baseline signal and the response to this compound.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or this compound can introduce significant variability.
To mitigate these effects, it is recommended to fill the outer wells with sterile water or media without cells and not use them for experimental data. Additionally, ensure proper plate sealing and use a temperature-controlled incubator with good air circulation.
Q2: Our IC50 values for this compound are inconsistent between experimental batches. What could be causing this?
A2: Batch-to-batch variability is a frequent challenge in bioassays and can be attributed to several factors:
-
Reagent Quality and Preparation: Inconsistent preparation of reagents, including buffers and media, can significantly impact assay performance. The quality and lot-to-lot variation of critical reagents like antibodies or ligands are also crucial determinants of assay reproducibility.[1][2] It is advisable to prepare large batches of reagents and aliquot them for single use to minimize this variability.[1]
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall health can alter the expression and function of GABA receptors, thereby affecting the cellular response to this compound.
-
Environmental Factors: Changes in laboratory conditions such as temperature and humidity can influence assay performance.[2]
-
Analyst Variation: Differences in experimental technique between laboratory personnel can introduce variability.
Implementing standardized protocols, robust quality control measures, and thorough analyst training can help minimize batch-to-batch inconsistencies.[1]
Q3: We are using a cell line expressing recombinant GABA receptors to test this compound, but the response is lower than expected. Why might this be?
A3: A lower-than-expected response to this compound in a recombinant cell line could be due to several factors related to the GABA receptor itself:
-
Subunit Composition: The specific combination of α, β, and γ/δ subunits that make up the GABA receptor significantly influences its sensitivity to antagonists like this compound. For instance, studies on the related compound fipronil have shown that the presence of a γ or δ subunit can alter the extent of inhibition.[3][4] Ensure that the subunit composition of your recombinant receptor is relevant to your target of interest.
-
Receptor Expression Levels: Low or variable expression of the GABA receptor on the cell surface will result in a diminished response. It is important to regularly monitor and characterize the expression levels of the recombinant receptor in your cell line.
-
Cellular Context: The cellular environment, including the presence of specific intracellular signaling molecules and post-translational modifications, can impact receptor function and its interaction with this compound.
Q4: Can the choice of bioassay format affect the variability of this compound results?
A4: Yes, the choice of assay format is a critical factor that can significantly influence the sensitivity, specificity, and variability of your results.[1] Common bioassay formats for studying compounds like this compound that target ion channels include:
-
Ligand-Binding Assays: These assays measure the direct interaction of this compound with the GABA receptor. Variability can be introduced by factors such as non-specific binding, reagent quality, and improper sample handling.[1][5]
-
Functional Assays (e.g., Electrophysiology, Fluorescence-based assays): These assays measure the functional consequences of this compound binding, such as the inhibition of GABA-induced chloride influx.[6][7] These assays can be more complex and susceptible to variability from factors like cell health, dye concentration, and instrument settings.[8]
The optimal assay format will depend on the specific research question and the stage of drug development. It is crucial to carefully develop and validate the chosen assay to ensure it is fit for its intended purpose.[9]
Data Presentation: this compound Pharmacokinetics
The following tables summarize the pharmacokinetic parameters of this compound in various species. Understanding the in vivo behavior of this compound can provide context for interpreting in vitro bioassay results and highlight the inherent biological variability.
Table 1: this compound Pharmacokinetics in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | AUC0-24h (h*ng/mL) |
| 0.1 | 9.35 | - | 142 |
| 1 | 77.4 | - | 1,460 |
| 10 | 580 | - | 10,920 |
| 100 | 1,210 (at 3 days) | - | - |
| 500 | 9,440 (at 3 days) | - | - |
| 1000 | 20,500 (at 3 days) | - | - |
Data from multiple studies.[10]
Table 2: this compound Pharmacokinetics in Cattle (Subcutaneous Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (days) | Mean Residence Time (days) | Terminal Half-life (days) |
| 2 | 74.8 | 15.8 | 48.3 | 23.0 |
Data from a non-GLP compliant study.[10]
Table 3: this compound Pharmacokinetics in Monkeys (Oral and IV Administration)
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | Terminal Elimination Half-life (days) | Oral Bioavailability (%) |
| Oral | 2 | 16.8 | 24 | - | 6.5 |
| IV | 0.5 | - | - | 12.4 | - |
Data from a non-GLP compliant study.[10]
Experimental Protocols
Detailed Methodology: Competitive Radioligand Binding Assay for this compound
This protocol describes a representative competitive radioligand binding assay to determine the affinity of this compound for the GABA receptor.
1. Materials and Reagents:
- Cell membranes prepared from a cell line stably expressing the target GABA receptor subtype.
- [³H]-EBOB (or another suitable radiolabeled GABA receptor antagonist) as the radioligand.
- This compound stock solution (in DMSO).
- Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
- Wash buffer (ice-cold binding buffer).
- Scintillation cocktail.
- 96-well filter plates (e.g., GF/B filters).
2. Procedure:
- Prepare Serial Dilutions of this compound: Prepare a series of dilutions of this compound in binding buffer. The final DMSO concentration in the assay should be kept below 0.1% to avoid solvent effects.
- Assay Setup: In a 96-well plate, add in the following order:
- Binding buffer.
- This compound dilution (for competition curve) or buffer (for total binding) or a high concentration of an unlabeled antagonist (for non-specific binding).
- Radioligand ([³H]-EBOB) at a final concentration equal to its Kd.
- Cell membranes (protein concentration to be optimized).
- Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
- Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
- Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Caption: Signaling pathway of GABA and the inhibitory action of this compound.
Caption: General experimental workflow for a cell-based this compound bioassay.
Caption: Troubleshooting flowchart for addressing high variability in this compound bioassays.
References
- 1. swordbio.com [swordbio.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ipqpubs.com [ipqpubs.com]
- 10. fao.org [fao.org]
Technical Support Center: Enhancing the Bioavailability of Sisapronil in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of Sisapronil in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern in oral experimental setups?
This compound is an ectoparasiticide belonging to the phenylpyrazole class of compounds.[1] It is characterized as a white to off-white solid with a high melting point and a high lipophilicity (Log P of 5.1), which contributes to its poor aqueous solubility.[1] Pharmacokinetic studies have demonstrated low oral bioavailability, for instance, as low as 6.5% in monkeys, which can lead to high variability and poor exposure in oral experimental models.[1] In contrast, subcutaneous administration in cattle has shown nearly 100% bioavailability.[1]
Q2: What is the mechanism of action of this compound?
This compound acts as a potent non-competitive antagonist of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of invertebrates.[1] This action blocks the pre- and post-synaptic transfer of chloride ions across cell membranes, leading to hyperexcitability of the central nervous system and subsequent death of the parasite.[1]
Q3: What are the primary metabolic pathways for phenylpyrazole insecticides like this compound?
Phenylpyrazole insecticides are primarily metabolized in the liver by cytochrome P450 (CYP) enzymes.[2][3] The main metabolic transformations include oxidation to form a sulfone metabolite, which is often the major metabolite detected, reduction to a sulfide, and hydrolysis to an amide.[4] Specifically for fipronil, a related compound, CYP3A4 has been identified as a major isoform involved in its metabolism.[3][5]
Troubleshooting Guide: Formulation Strategies
Problem: Low and variable plasma concentrations of this compound after oral administration in my animal model.
Possible Cause: Poor aqueous solubility and slow dissolution rate of this compound are likely limiting its absorption from the gastrointestinal tract.
Solutions:
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound. The choice of strategy will depend on the specific experimental requirements and available resources.
-
Nanosuspension: Reducing the particle size of this compound to the sub-micron range can significantly increase its surface area, leading to a faster dissolution rate and improved bioavailability.
-
Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.
-
Lipid-Based Formulations: Formulating this compound in lipids, surfactants, and co-solvents can improve its solubilization in the gastrointestinal fluids.
The following sections provide more detailed protocols and considerations for each of these approaches.
Experimental Protocols
Nanosuspension Formulation of this compound
Objective: To prepare a this compound nanosuspension to improve its dissolution rate.
Methodology: High-Pressure Homogenization (HPH)
-
Preparation of Pre-suspension:
-
Disperse this compound powder in an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or a combination of Tween 80 and a polymer like PVP K30). A common starting point is a drug concentration of 1-10% (w/v) and a stabilizer concentration of 0.5-2% (w/v).
-
Homogenize the mixture using a high-shear mixer (e.g., Ultra-Turrax) at 5,000-10,000 rpm for 15-30 minutes to obtain a coarse suspension.
-
-
High-Pressure Homogenization:
-
Process the pre-suspension through a high-pressure homogenizer.
-
Apply a pressure of 1000-1500 bar for 10-20 cycles.
-
Maintain the temperature of the sample chamber at 4-10°C to minimize thermal degradation.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS). The target is a mean particle size of < 500 nm with a PDI < 0.3.
-
Determine the zeta potential to assess the stability of the nanosuspension. A zeta potential of ±30 mV is generally considered stable.
-
Assess the crystallinity of the nanoparticles using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
-
Troubleshooting for Nanosuspension Formulation:
| Problem | Possible Cause | Suggested Solution |
| Large particle size or high PDI | Insufficient homogenization pressure or cycles. Inappropriate stabilizer or concentration. | Increase homogenization pressure and/or number of cycles. Screen different stabilizers (e.g., various Poloxamers, Tweens, PVPs) and optimize their concentrations. |
| Particle aggregation upon storage | Low zeta potential leading to instability. | Increase the concentration of the stabilizer or use a combination of steric and electrostatic stabilizers. |
| Crystal growth during storage | Ostwald ripening. | Select a stabilizer that effectively inhibits crystal growth, such as hydroxypropyl methylcellulose (HPMC). |
Solid Dispersion Formulation of this compound
Objective: To prepare a this compound solid dispersion to enhance its dissolution.
Methodology: Solvent Evaporation Method
-
Preparation of the Organic Solution:
-
Dissolve this compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Soluplus®, or a Eudragit® polymer) in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol).
-
Experiment with different drug-to-carrier ratios, starting from 1:1 to 1:10 (w/w).
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
-
Post-Processing:
-
Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried mass using a mortar and pestle and sieve to obtain a uniform powder.
-
-
Characterization:
-
Confirm the amorphous state of this compound in the solid dispersion using DSC and XRD. The absence of the drug's characteristic melting peak in the DSC thermogram and the absence of diffraction peaks in the XRD pattern indicate an amorphous state.
-
Use Fourier-Transform Infrared Spectroscopy (FTIR) to investigate potential interactions between the drug and the carrier.
-
Troubleshooting for Solid Dispersion Formulation:
| Problem | Possible Cause | Suggested Solution |
| Incomplete amorphization of this compound | Low carrier-to-drug ratio. Incompatibility between drug and carrier. | Increase the proportion of the carrier. Screen different hydrophilic carriers to find a more compatible one. |
| Phase separation or recrystallization upon storage | The formulation is in a thermodynamically unstable state. Absorption of moisture. | Select a carrier that has strong interactions (e.g., hydrogen bonding) with this compound. Store the solid dispersion in a desiccator. |
| Slow dissolution rate | Inappropriate carrier or drug-to-carrier ratio. | Test carriers with higher aqueous solubility. Optimize the drug-to-carrier ratio to maximize dissolution. |
In Vitro Dissolution Testing
Objective: To assess the dissolution profile of different this compound formulations.
Methodology: USP Apparatus II (Paddle Method)
-
Dissolution Medium: For a poorly soluble drug like this compound, standard aqueous buffers may not be sufficient. Consider using:
-
Biorelevant Media: Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF). For veterinary-specific studies, canine-specific biorelevant media (FaSSIFc) are available and can provide more predictive results.[1][3]
-
Surfactant-Containing Media: USP buffers (pH 1.2, 4.5, 6.8) containing a surfactant such as 0.5-2% Sodium Lauryl Sulfate (SLS) to ensure sink conditions.
-
-
Test Conditions:
-
Apparatus: USP Apparatus II (Paddle).
-
Volume: 900 mL.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50-75 rpm.
-
-
Procedure:
-
Place a known amount of the this compound formulation (equivalent to a specific dose) into the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm PTFE).
-
-
Analysis:
-
Quantify the concentration of this compound in the filtered samples using a validated analytical method, such as HPLC-UV.
-
HPLC Method for this compound Quantification (Example):
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
This method should be validated for linearity, accuracy, and precision.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₆Cl₂F₈N₄ | [1] |
| Molecular Weight | 465.13 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 185-186 °C | [1] |
| Log P | 5.1 | [1] |
Table 2: Example Pharmacokinetic Parameters of this compound in Different Species (Oral Administration)
| Species | Dose | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Reference |
| Rat | 10 mg/kg | 669-808 | 4-8 | Not Reported | [1] |
| Monkey | 2 mg/kg | 16.8 | 24 | 6.5 | [1] |
Visualizations
Caption: Experimental workflow for enhancing this compound's bioavailability.
Caption: Simplified pathway of oral absorption and metabolism of this compound.
References
- 1. fao.org [fao.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the enantioselective in vitro metabolism of the chiral pesticide fipronil employing a human model: Risk assessment through in vitro-in vivo correlation and prediction of toxicokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sisapronil and Off-Target Interactions
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving the phenylpyrazole insecticide, sisapronil. The following content addresses potential cross-reactivity with non-target receptors and offers detailed experimental protocols and data interpretation guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a member of the phenylpyrazole class of insecticides. Its primary mode of action is the blockade of ligand-gated chloride channels, particularly those gated by the neurotransmitter gamma-aminobutyric acid (GABA). By binding to the GABA receptor in insects, this compound inhibits the pre- and post-synaptic transport of chloride ions through cell membranes. This disruption of normal neuronal function leads to hyperexcitability of the central nervous system and ultimately, the death of the target parasite.[1]
Q2: Is there evidence of this compound cross-reactivity with mammalian GABA receptors?
For instance, fipronil exhibits significantly higher potency on insect GABA receptors compared to mammalian receptors. This selectivity is a key factor in its use as an insecticide. However, at higher concentrations, fipronil has been shown to interact with mammalian GABAA receptors. The subunit composition of the mammalian GABAA receptor can influence its sensitivity to fipronil.[3][4] Given the structural similarity between this compound and fipronil, it is plausible that this compound also exhibits a degree of cross-reactivity with mammalian GABA receptors, albeit likely at much lower affinities than for its intended insect target.
Q3: What about cross-reactivity with other non-target receptors, such as nicotinic acetylcholine receptors (nAChRs)?
Currently, there is a lack of specific published data detailing the cross-reactivity of this compound with nicotinic acetylcholine receptors (nAChRs). The primary focus of research on phenylpyrazoles has been on their interaction with GABA receptors. While off-target effects are always a possibility with any bioactive compound, significant interactions with nAChRs have not been a prominent finding in the literature for this class of insecticides. Researchers investigating potential neurological off-target effects beyond the GABAergic system should consider performing broad panel screening.
Troubleshooting Experimental Results
Problem: I am observing unexpected neurological effects in my mammalian cell culture or animal model after treatment with this compound.
Possible Cause: This could be due to off-target effects on mammalian GABA receptors. Although this compound is more selective for insect receptors, at sufficient concentrations, it may interact with mammalian GABAA receptors, leading to unintended neuronal signaling disruption.
Troubleshooting Steps:
-
Confirm On-Target Effect: If possible, use a positive control (e.g., a known GABAA receptor antagonist) and a negative control to ensure your experimental system is responding as expected.
-
Dose-Response Analysis: Perform a dose-response curve to determine the concentration at which the unexpected effects occur. This will help to establish if the effects are happening at physiologically relevant concentrations.
-
Competitive Binding Assay: Conduct a competitive binding assay using a known radiolabeled ligand for the mammalian GABAA receptor to determine if this compound can displace it. This will provide quantitative data (IC50) on its binding affinity for the off-target receptor.
-
Functional Assays: Use electrophysiology (e.g., patch-clamp) to measure the effect of this compound on GABA-induced currents in mammalian neurons. This will reveal whether this compound is acting as an antagonist, agonist, or modulator at these receptors.
Quantitative Data on Phenylpyrazole Cross-Reactivity
As direct quantitative data for this compound is limited, the following table presents data for the related compound, fipronil, to illustrate the typical selectivity profile of phenylpyrazole insecticides.
Table 1: Comparative Binding Affinities of Fipronil for Insect and Mammalian GABA Receptors
| Compound | Receptor Type | Species | Binding Affinity (IC50) | Reference |
| Fipronil | GABA Receptor | Housefly | 4 nM | [2] |
| Fipronil | GABAA Receptor | Human | 2169 nM | [2] |
| Fipronil | GABAA Receptor (α6β3γ2S) | Human (recombinant) | 17 nM | [3] |
| Fipronil | GABAA Receptor (α6β3) | Human (recombinant) | 3.1 nM | [3] |
| Fipronil | GABAA Receptor (β3 homopentamer) | Human (recombinant) | 2.4 nM | [3] |
| Fipronil | GABAA Receptor | Rat (brain membranes) | 800 nM | [5] |
| Fipronil | GABAA Receptor | Mouse | 1014 nM | [5] |
Note: Lower IC50 values indicate higher binding affinity.
Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for GABAA Receptor
This protocol outlines a general procedure to determine the binding affinity (IC50) of a test compound (e.g., this compound) for the mammalian GABAA receptor.
Materials:
-
Cell membranes prepared from mammalian brain tissue or cells expressing GABAA receptors.
-
Radiolabeled ligand (e.g., [3H]muscimol or [3H]SR 95531).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of unlabeled GABA).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Scintillation cocktail.
-
Scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize mammalian brain tissue or cells expressing the receptor of interest in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to obtain a crude membrane preparation. Resuspend the final pellet in the assay buffer.
-
Assay Setup: In a microplate, add the assay buffer, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound (this compound).
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a vacuum filtration apparatus. This separates the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
Protocol 2: Electrophysiological Measurement of GABAA Receptor Function (Whole-Cell Patch-Clamp)
This protocol describes how to assess the functional effect of this compound on GABAA receptor-mediated currents in cultured mammalian neurons.
Materials:
-
Cultured mammalian neurons (e.g., hippocampal or cortical neurons).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose).
-
Internal solution for the patch pipette (e.g., containing KCl, MgCl2, EGTA, HEPES, and ATP).
-
GABA solution.
-
This compound solution.
-
Perfusion system for rapid application of solutions.
Procedure:
-
Cell Preparation: Plate cultured neurons on coverslips suitable for microscopy and electrophysiological recording.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration: Under a microscope, approach a neuron with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane. Apply a brief suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Record Baseline Currents: Clamp the cell at a holding potential of -60 mV and record baseline currents in the external solution.
-
GABA Application: Briefly apply a known concentration of GABA using the perfusion system to elicit an inward chloride current.
-
This compound Application: Pre-incubate the cell with this compound for a defined period and then co-apply GABA and this compound.
-
Washout: Wash out the this compound and re-apply GABA to check for recovery of the current.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound. A reduction in the current amplitude in the presence of this compound would indicate an antagonistic effect.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: GABA-A Receptor Signaling and this compound's Antagonistic Action.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Caption: this compound's Known and Potential Receptor Interactions.
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA receptor subunit composition relative to insecticide potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]
Validation & Comparative
Sisapronil vs. Fipronil: A Comparative Analysis of Neurotoxicity
A detailed comparison of the neurotoxic profiles of the phenylpyrazole insecticides, sisapronil and fipronil, reveals a significant data gap for this compound despite a shared mechanism of action. While fipronil has been extensively studied, highlighting its potent neurotoxicity through the antagonism of GABA-gated chloride channels, publicly available data on the specific neurotoxic effects of this compound remains limited, precluding a direct quantitative comparison.
Both this compound and fipronil belong to the phenylpyrazole class of insecticides and exert their insecticidal effects by blocking GABA (gamma-aminobutyric acid)-gated chloride channels in the central nervous system of insects.[1][2] This blockage prevents the influx of chloride ions into neurons, leading to hyperexcitability and the subsequent death of the insect.[2][3] This shared mechanism of action suggests a potential for similar neurotoxic effects in non-target organisms, including mammals.
Quantitative Neurotoxicity Data
Due to the lack of specific neurotoxicity studies on this compound, a direct comparison of quantitative data is not possible. The following table summarizes the available toxicological data for fipronil.
| Compound | Test System | Endpoint | Value | Reference |
| Fipronil | Adult Western Corn Rootworm | Topical LD50 | 0.07 ng/mg | [4] |
| Fipronil | Adult Western Corn Rootworm | Topical LD90 | 0.33 ng/mg | [4] |
| Fipronil Sulfone | Adult Western Corn Rootworm | Topical LD90 | 0.22 ng/mg | [4] |
| Fipronil | Rat Cerebellum Membranes | IC50 (GABA-induced currents) | 2.4 - 20 µM | [5] |
| Fipronil | Human & Mouse GABAA Receptors | IC50 ([3H]EBOB binding) | 942 - 1014 nM | [5] |
Mechanism of Action: A Shared Pathway
Both fipronil and this compound are non-competitive antagonists of the GABA-A receptor.[1][2] The binding of GABA to its receptor normally opens a chloride channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. By blocking this channel, phenylpyrazole insecticides cause uncontrolled neuronal firing.
Figure 1: Signaling pathway of GABA-A receptor and the inhibitory action of Fipronil/Sisapronil.
Experimental Protocols
Fipronil Neurotoxicity Bioassay (Topical Application)
The lethal dose (LD50 and LD90) of fipronil and its metabolite fipronil sulfone in the western corn rootworm was determined using a topical application bioassay.
-
Test Organism: Adult western corn rootworms (Diabrotica virgifera virgifera).
-
Compound Preparation: Technical grade fipronil and fipronil sulfone were dissolved in acetone to create a range of concentrations.
-
Application: A 0.2 µL droplet of the insecticide solution was applied to the dorsal surface of the thorax of each insect using a microapplicator.
-
Observation: Treated insects were held in petri dishes with food and water. Mortality was assessed at 24 and 48 hours post-treatment.
-
Data Analysis: The LD50 and LD90 values were calculated using probit analysis.[4]
In Vitro Electrophysiology on GABAA Receptors
The inhibitory concentration (IC50) of fipronil on GABA-induced currents was measured using electrophysiological techniques.
-
Test System: Xenopus oocytes microinjected with cRNAs encoding for rat GABAA receptor subunits or microtransplanted with rat cerebellum membranes.
-
Recording: Two-electrode voltage-clamp recordings were performed to measure the currents elicited by the application of GABA.
-
Compound Application: Fipronil was co-applied with GABA at various concentrations to the oocytes.
-
Data Analysis: The concentration of fipronil that inhibited 50% of the maximal GABA-induced current (IC50) was determined by fitting the concentration-response data to a logistic equation.[5]
Experimental Workflow for Neurotoxicity Assessment
The general workflow for assessing the neurotoxicity of a compound like fipronil or this compound involves a multi-tiered approach, from in vitro mechanistic studies to in vivo behavioral assessments.
Figure 2: General experimental workflow for comparative neurotoxicity assessment.
Conclusion
While both this compound and fipronil are known to act on the same molecular target, a comprehensive comparative neurotoxicity assessment is hampered by the lack of publicly available data for this compound. The extensive research on fipronil establishes it as a potent neurotoxin, and its shared mechanism of action with this compound raises concerns about the potential neurotoxicity of the latter. Further research, including direct comparative studies, is necessary to fully elucidate the relative neurotoxic risks of these two phenylpyrazole insecticides. Researchers and drug development professionals should be aware of this significant data gap when evaluating the safety profiles of these compounds.
References
- 1. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 2. fao.org [fao.org]
- 3. Defining Affinity with the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Sisapronil for Invertebrate GABA Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of phenylpyrazole insecticides, including Sisapronil, for invertebrate γ-aminobutyric acid (GABA) gated chloride channels. Due to the limited availability of public data on this compound, this document uses the extensively studied and structurally related compound, Fipronil, as a benchmark to illustrate the class-specific mechanism of action and selective toxicity.
Executive Summary
Phenylpyrazole insecticides, such as this compound and Fipronil, demonstrate a remarkable selectivity for invertebrate GABA receptors over their mammalian counterparts. This specificity is the cornerstone of their efficacy as insecticides and their favorable safety profile in mammals. The mechanism of action involves the non-competitive antagonism of GABA-gated chloride channels, leading to hyperexcitability of the central nervous system and subsequent death of the invertebrate pest. This guide synthesizes available experimental data to validate this specificity through a review of electrophysiological and binding assays, alongside in vivo toxicity data for Fipronil.
Mechanism of Action: Targeting the Invertebrate GABA Receptor
The primary target of phenylpyrazole insecticides is the GABA receptor, a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. In invertebrates, the RDL (resistance to dieldrin) subunit of the GABA receptor is a key target. Phenylpyrazoles bind within the chloride ion channel pore, blocking the influx of chloride ions that would normally hyperpolarize the neuron and inhibit signaling. This disruption of inhibitory signaling leads to uncontrolled neuronal firing and the characteristic signs of insecticide poisoning in insects.
Comparative Performance Data
The following table summarizes the available quantitative data for Fipronil, highlighting its potency and selectivity for invertebrate GABA receptors compared to mammalian receptors. This data serves as a strong indicator of the expected performance of other phenylpyrazole insecticides like this compound.
| Compound | Target Organism/Receptor | Assay Type | Potency (IC50) | Selectivity (Invertebrate vs. Vertebrate) | Reference |
| Fipronil | Cockroach GABA Receptor | Electrophysiology | 28 nM | ~57x higher for cockroach | |
| Rat GABA_A Receptor | Electrophysiology | 1.6 µM | |||
| Housefly Head Membranes | Radioligand Binding ([³H]EBOB) | 4 nM | ~542x higher for housefly | ||
| Human GABA_A Receptor | Radioligand Binding ([³H]EBOB) | 2.17 µM | |||
| Fipronil | Housefly | In vivo Toxicity (LD50) | 0.25 µg/g | ~130x more toxic to houseflies | |
| Mouse | In vivo Toxicity (LD50) | ~32.5 µg/g |
Note: IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. LD50 (lethal dose, 50%) is the amount of a substance required to kill 50% of a test population. Lower values indicate higher potency/toxicity.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of insecticide specificity. Below are protocols for key experiments used to characterize the interaction of phenylpyrazole insecticides with GABA receptors.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus Oocytes
This technique is used to measure the effect of a compound on the function of an ion channel expressed in a heterologous system.
Methodology:
-
Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired invertebrate (e.g., RDL) or vertebrate GABA receptor subunits.
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording). The oocyte is continuously perfused with a saline solution.
-
Compound Application: GABA is applied to elicit a baseline current. Subsequently, a solution containing both GABA and the test compound (e.g., this compound, Fipronil) at various concentrations is perfused over the oocyte.
-
Data Analysis: The inhibition of the GABA-induced current by the test compound is measured, and the IC50 value is calculated.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Tissues expressing the target receptor (e.g., insect head membranes or cells expressing recombinant receptors) are homogenized and centrifuged to isolate the membrane fraction.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]EBOB, a ligand that binds to the non-competitive antagonist site on the GABA receptor) and varying concentrations of the unlabeled test compound.
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the bound radioligand from the unbound.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
In Vivo Toxicity Assay
This assay determines the lethal dose of a compound in a whole organism.
Methodology:
-
Animal Models: A relevant insect species (e.g., housefly, cockroach) and a mammalian species (e.g., mouse, rat) are selected.
-
Dose Administration: The test compound is administered to groups of animals at various doses, typically through oral gavage or topical application. A control group receives the vehicle only.
-
Observation: The animals are observed for a set period (e.g., 24-48 hours), and the number of mortalities in each group is recorded.
-
Data Analysis: The LD50 value is calculated using statistical methods such as probit analysis.
The Role of Glutamate-Gated Chloride Channels (GluCls) in Selectivity
Further enhancing the specificity of phenylpyrazole insecticides is their activity on glutamate-gated chloride channels (GluCls). These channels are unique to invertebrates and are not present in mammals. Fipronil has been shown to be a potent blocker of GluCls, contributing significantly to its selective toxicity towards insects. This provides an additional layer of safety for vertebrates.
Phenylpyrazole Insecticides: A Comparative Efficacy Analysis of Sisapronil and Ethiprole on Target Pests
In the landscape of modern crop and animal protection, phenylpyrazole insecticides stand out for their potent and broad-spectrum activity against a wide array of economically significant pests. Among these, sisapronil and ethiprole have emerged as key active ingredients. This guide provides a detailed comparative analysis of these two compounds, focusing on their efficacy against target pests, their mechanism of action, and the experimental methodologies used to evaluate their performance. This objective comparison is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Both this compound and ethiprole belong to the phenylpyrazole class of insecticides and share a common mechanism of action: they are non-competitive antagonists of the gamma-aminobutyric acid (GABA)-gated chloride channel in the central nervous system of insects.[1][2] By blocking this channel, they disrupt the normal flow of chloride ions, leading to hyperexcitation of the insect's nervous system and subsequent death.[1][2]
Comparative Efficacy Against Target Pests
The efficacy of this compound and ethiprole has been evaluated against several key agricultural and veterinary pests. This section presents a comparative summary of their performance, with a focus on two economically important species: the brown planthopper (Nilaparvata lugens), a major pest of rice, and the cattle tick (Rhipicephalus microplus), a significant threat to livestock health.
Brown Planthopper (Nilaparvata lugens)
The brown planthopper is a devastating pest of rice crops, causing significant yield losses through direct feeding and transmission of viral diseases. Both ethiprole and fipronil (a close structural analogue of this compound) have demonstrated efficacy against this pest.
Table 1: Comparative Toxicity of Ethiprole and Fipronil against the Brown Planthopper (Nilaparvata lugens)
| Insecticide | LC50 (mg/L) | Pest Life Stage | Reference |
| Ethiprole | 0.35 | Adults | [3] |
| Fipronil | 18.23 - 35.11 | Adults | [4][5] |
LC50 (Lethal Concentration 50) is the concentration of a chemical which kills 50% of a sample population.
The data indicates that ethiprole exhibits significantly higher toxicity to the brown planthopper compared to fipronil under the reported laboratory conditions.
Cattle Tick (Rhipicephalus microplus)
The cattle tick is a major ectoparasite of cattle, causing economic losses through blood-feeding, hide damage, and transmission of diseases such as babesiosis and anaplasmosis. Fipronil is widely used for tick control, and while direct comparative LC50 data for ethiprole against R. microplus is less readily available, its efficacy has been noted.
Table 2: Efficacy of Fipronil against the Cattle Tick (Rhipicephalus microplus)
| Insecticide | LC50 (µg/mL) | Pest Life Stage | Reference |
| Fipronil | 0.582 | Larvae | [6] |
Studies have shown that fipronil, when applied topically to cattle, can achieve high efficacy (≥97%) against ivermectin-resistant strains of R. microplus.[1] While specific LC50 values for ethiprole against this tick species are not detailed in the available literature, its activity against various sucking pests suggests it may also be effective.[3]
Mechanism of Action: GABA Receptor Antagonism
The primary target for both this compound and ethiprole is the GABA receptor in the insect's central nervous system. This receptor is a ligand-gated ion channel that, when activated by the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of nerve impulses.
Phenylpyrazoles like this compound and ethiprole bind to a site within the chloride channel of the GABA receptor, distinct from the GABA binding site. This non-competitive binding blocks the channel, preventing the influx of chloride ions. The disruption of this inhibitory signaling pathway leads to uncontrolled neuronal firing, resulting in the characteristic symptoms of insecticide poisoning, including tremors, convulsions, and ultimately, death of the insect.
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments cited in this guide.
Insecticide Bioassay for LC50 Determination (Brown Planthopper)
This protocol outlines the steps for determining the lethal concentration (LC50) of an insecticide against the brown planthopper using a rice stem dipping method.
Methodology:
-
Insect Rearing: Brown planthoppers are reared on susceptible rice seedlings in a controlled environment to ensure a uniform and healthy test population.
-
Insecticide Solutions: A series of graded concentrations of the test insecticide (this compound or ethiprole) are prepared using an appropriate solvent and emulsifier. A control solution without the insecticide is also prepared.
-
Treatment of Rice Stems: Fresh, uniform rice stems are cut and dipped into the respective insecticide concentrations for a standardized period (e.g., 30 seconds). The stems are then air-dried.
-
Exposure: The treated rice stems are placed in glass vials or test tubes. A specific number of adult brown planthoppers (e.g., 10-20) are introduced into each vial.
-
Incubation: The vials are kept under controlled conditions of temperature, humidity, and photoperiod.
-
Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours) after exposure. Insects that are unable to move when gently prodded are considered dead.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. The corrected mortality data is then subjected to probit analysis to determine the LC50 value and its 95% confidence limits.[7]
Acaricide Bioassay for LC50 Determination (Cattle Tick)
This protocol describes the larval packet test (LPT) or larval immersion test (LIT) method for determining the LC50 of an acaricide against cattle tick larvae.
Methodology:
-
Larval Rearing: Engorged female ticks are collected from cattle and incubated in a controlled environment to lay eggs. The eggs are then incubated until larvae hatch. Larvae of a specific age (e.g., 7-14 days) are used for the bioassay.
-
Acaricide Solutions: Serial dilutions of the test acaricide (this compound or ethiprole) are prepared in an appropriate solvent mixture (e.g., trichloroethylene and olive oil).
-
Treatment:
-
LPT: Filter paper packets are impregnated with the acaricide solutions and allowed to dry. A known number of larvae are then placed inside the packets.
-
LIT: Larvae are immersed in the acaricide solutions for a set period, after which they are removed and placed on filter paper to dry.
-
-
Incubation: The treated larvae (in packets or on filter paper in vials) are incubated under controlled conditions.
-
Mortality Assessment: Larval mortality is assessed after a specific time (e.g., 24 hours). Larvae that are immobile are considered dead.
-
Data Analysis: Mortality data is corrected for control mortality and analyzed using probit analysis to calculate the LC50 value.[6]
GABA Receptor Binding Assay
This generalized protocol outlines the principles of a radioligand binding assay to assess the interaction of insecticides with the insect GABA receptor.
Methodology:
-
Membrane Preparation: Neural membranes containing the GABA receptors are prepared from the target insect species (e.g., from insect heads or cultured insect cells expressing the receptor).
-
Radioligand: A radiolabeled ligand that binds to the phenylpyrazole site on the GABA receptor, such as [3H]EBOB (ethynylbicycloorthobenzoate), is used.
-
Incubation: The insect neural membranes are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compounds (this compound or ethiprole).
-
Separation: After incubation, the membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters, which corresponds to the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The ability of the test compounds to displace the radioligand from the receptor is determined. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can be used to determine the binding affinity (Ki) of the compound for the receptor.[8][9]
Conclusion
This compound and ethiprole are both effective phenylpyrazole insecticides that target the insect GABA receptor. The available data suggests that ethiprole is highly potent against the brown planthopper. Fipronil, a close analogue of this compound, demonstrates strong efficacy against the cattle tick. A direct comparative study of both compounds on the same pest species would provide a more definitive assessment of their relative potencies. The experimental protocols outlined in this guide provide a framework for conducting such comparative efficacy and mechanistic studies, which are crucial for the development of effective and selective pest management strategies.
References
- 1. Efficacy of fipronil (1.0 mg/kg) against Rhipicephalus (Boophilus) microplus strains resistant to ivermectin (0.63 mg/kg) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Susceptibility of six chemical insecticides against brown planthopper, Nilaparvata lugens (Hemiptera: Delphacidae) in Kallar tract of Punjab, Pakistan; 2015-2019 [redalyc.org]
- 5. redalyc.org [redalyc.org]
- 6. In Vitro Larvicidal Efficacy of a Fipronil-Based Nanoixodicide Against Rhipicephalus microplus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Phenylpyrazole insecticide photochemistry, metabolism, and GABAergic action: ethiprole compared with fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]
Cross-Resistance Profile of Sisapronil: A Comparative Analysis for Ectoparasite Control
A guide for researchers and drug development professionals on the cross-resistance patterns between the phenylpyrazole ectoparasiticide, Sisapronil, and other chemical classes. This document provides an objective comparison based on available experimental data for closely related compounds, details relevant experimental methodologies, and visualizes key pathways and workflows.
Disclaimer: Direct cross-resistance studies on this compound are not publicly available. The data presented here is based on studies of Fipronil, a closely related phenylpyrazole with the same mode of action, targeting the gamma-aminobutyric acid (GABA)-gated chloride channel. This information serves as a predictive guide for understanding the potential cross-resistance profile of this compound.
Executive Summary
The development of resistance to ectoparasiticides is a significant challenge in veterinary and public health. This compound, a member of the phenylpyrazole class, acts by blocking GABA-gated chloride channels in invertebrates, leading to hyperexcitability of the central nervous system and eventual death of the parasite.[1] Understanding its potential for cross-resistance with other ectoparasiticides is crucial for designing effective and sustainable parasite control programs.
Based on data from the surrogate compound Fipronil, this compound is likely to exhibit cross-resistance with older cyclodiene organochlorines, such as lindane and dieldrin, due to a shared target site.[2][3] Conversely, a lack of cross-resistance is expected with ectoparasiticides that have different modes of action, including macrocyclic lactones (e.g., ivermectin), organophosphates, carbamates, synthetic pyrethroids, and neonicotinoids.[3][4]
Resistance to phenylpyrazoles is primarily attributed to target-site mutations in the GABA receptor gene.[4][5] Monitoring for such resistance and implementing integrated pest management strategies are essential to preserve the efficacy of this important class of ectoparasiticides.
Quantitative Cross-Resistance Data (Fipronil as a Surrogate)
The following tables summarize quantitative data from various studies on Fipronil, illustrating its resistance profile and lack of cross-resistance to other ectoparasiticide classes.
Table 1: Fipronil Resistance Ratios in the Cattle Tick, Rhipicephalus (Boophilus) microplus
| Tick Strain/Population | Bioassay Method | LC50 (µg/mL) of Resistant Strain | LC50 (µg/mL) of Susceptible Strain | Resistance Ratio (RR) | Reference |
| Brazilian Population 1 | Larval Immersion Test (LIT) | 11.17 | 0.75 | 14.9 | [6] |
| Brazilian Population 2 | Larval Immersion Test (LIT) | 5.17 | 0.75 | 6.9 | [6] |
| Brazilian Population 3 | Larval Immersion Test (LIT) | 1.95 | 0.75 | 2.6 | [6] |
| Brazilian Population 4 | Larval Immersion Test (LIT) | 1.87 | 0.75 | 2.5 | [6] |
LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms. Resistance Ratio (RR): The LC50 of the resistant strain divided by the LC50 of the susceptible strain. An RR > 1 indicates resistance.
Table 2: Cross-Resistance Profile of a Fipronil-Resistant Strain of the House Fly, Musca domestica
| Compound | Chemical Class | Bioassay Method | Resistance Ratio (RR) of Fipronil-Resistant Strain | Implication | Reference |
| Fipronil | Phenylpyrazole | Feeding | 140.0 | High Resistance | [4] |
| Emamectin benzoate | Avermectin | Feeding | Very Low | No Cross-Resistance | [4] |
| Spinosad | Spinosyn | Feeding | Very Low | No Cross-Resistance | [4] |
| Chlorpyrifos | Organophosphate | Feeding | None | No Cross-Resistance | [4] |
| Acetamiprid | Neonicotinoid | Feeding | None | No Cross-Resistance | [4] |
Table 3: Efficacy of Fipronil against Ivermectin-Resistant Cattle Ticks (R. microplus)
| Treatment Group | Efficacy (%) against Ivermectin-Resistant Ticks | Implication | Reference |
| Ivermectin (0.63 mg/kg) | < 64% | Resistance Confirmed | [3] |
| Fipronil (1 mg/kg) | ≥ 97% | No Cross-Resistance | [3] |
Mechanisms of Resistance and Cross-Resistance
The primary mechanism of resistance to phenylpyrazoles like Fipronil, and by extension this compound, is target-site insensitivity. This is due to mutations in the gene encoding the GABA-gated chloride channel.[4][7]
-
Target-Site Resistance: Specific amino acid substitutions, such as A286S and A286L, in the second transmembrane domain of the GABA receptor have been identified in Fipronil-resistant tick populations.[4][5] These mutations reduce the binding affinity of phenylpyrazoles to the receptor, thereby diminishing their inhibitory effect.
-
Cross-Resistance: Since cyclodiene organochlorines (e.g., lindane) also target the GABA-gated chloride channel, a mutation conferring resistance to Fipronil is highly likely to confer resistance to these compounds as well.[2][3] This is a classic example of target-site cross-resistance.
-
Lack of Cross-Resistance: Ectoparasiticides with different molecular targets are unlikely to be affected by the GABA receptor mutations that cause phenylpyrazole resistance. For example:
-
Macrocyclic lactones (Ivermectin): Target glutamate-gated chloride channels.[7]
-
Organophosphates and Carbamates: Inhibit acetylcholinesterase.
-
Synthetic Pyrethroids: Target voltage-gated sodium channels.
-
Spinosyns: Act on nicotinic acetylcholine receptors.[2]
-
Amitraz: Targets octopamine receptors.[8]
-
Experimental Protocols
The determination of ectoparasiticide resistance and cross-resistance is typically performed using standardized bioassays. The following are detailed methodologies for key experiments cited in the context of Fipronil resistance in ticks.
Larval Immersion Test (LIT) for Acaricide Resistance
This bioassay is considered highly sensitive for detecting Fipronil resistance in ticks.[6]
-
Objective: To determine the lethal concentration (LC50) of an acaricide for tick larvae.
-
Materials:
-
Technical grade acaricide (e.g., Fipronil, 95.3% purity).
-
Solvents (e.g., acetone, trichloroethylene).
-
Surfactant (e.g., Triton X-100).
-
Distilled water.
-
14-21 day old tick larvae from both a susceptible reference strain and field-collected strains.
-
Glass vials or test tubes.
-
Filter paper.
-
Micropipettes.
-
Incubator set to 27-28°C and >80% relative humidity.
-
-
Procedure:
-
Preparation of Acaricide Solutions: A stock solution of the acaricide is prepared in a suitable solvent. Serial dilutions are then made in a distilled water solution containing a surfactant to ensure even suspension. A control solution containing only the solvent and surfactant in water is also prepared.
-
Exposure: Approximately 100-200 tick larvae are placed on a piece of filter paper and immersed in 2 mL of each acaricide dilution (and the control solution) for 10 minutes.
-
Drying and Incubation: After immersion, the filter papers with the larvae are removed, gently blotted to remove excess liquid, and placed in a clean, dry tube. The tubes are then incubated for 24 hours.
-
Mortality Assessment: After 24 hours, the number of live and dead larvae is counted. Larvae that are immobile or unable to coordinate their movement are considered dead.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50, LC99, and their respective confidence intervals. The Resistance Ratio (RR) is calculated by dividing the LC50 of the field strain by the LC50 of the susceptible reference strain.
-
Adult Immersion Test (AIT)
The AIT is another common method for assessing acaricide efficacy, particularly for regulatory purposes.[1][9]
-
Objective: To assess the mortality and reproductive effects of an acaricide on adult female ticks.
-
Materials:
-
Engorged adult female ticks.
-
Acaricide formulations at desired concentrations (e.g., 1x, 5x, 10x the recommended dose).
-
Beakers or petri dishes.
-
Incubator.
-
-
Procedure:
-
Exposure: Groups of 10 engorged female ticks are immersed in the acaricide solution for a specified period (e.g., 30 minutes), with periodic agitation. A control group is immersed in a solution without the acaricide.
-
Incubation: After immersion, ticks are dried and placed in individual containers in an incubator for a period to allow for oviposition (e.g., 14-18 days).
-
Assessment: The ticks are monitored for mortality. The eggs laid by each female are collected and weighed. The egg masses are then incubated for an additional period (e.g., 25-30 days) to determine the percentage of hatched larvae.
-
Data Analysis: Efficacy is calculated based on the inhibition of oviposition and egg hatchability compared to the control group.
-
Visualizations
Signaling Pathway of this compound (Phenylpyrazoles)
Caption: Mode of action of this compound on the insect GABA-gated chloride channel.
Experimental Workflow for Cross-Resistance Assessment
Caption: Workflow for determining cross-resistance between two ectoparasiticides.
References
- 1. Resistance intensity test (RIT): a novel bioassay for quantifying the level of acaricide resistance in Rhipicephalus microplus ticks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-resistance between fipronil and lindane in Rhipicephalus (Boophilus) microplus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of fipronil (1.0 mg/kg) against Rhipicephalus (Boophilus) microplus strains resistant to ivermectin (0.63 mg/kg) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutations in Rhipicephalus microplus GABA gated chloride channel gene associated with fipronil resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diagnoses of fipronil resistance in Brazilian cattle ticks (Rhipicephalus (Boophilus) microplus) using in vitro larval bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acaricides Resistance in Ticks: Selection, Diagnosis, Mechanisms, and Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tickboss.com.au [tickboss.com.au]
Head-to-Head Comparison: Sisapronil and Ivermectin for the Control of Cattle Ticks
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of sisapronil and ivermectin, two key ectoparasiticides used in the management of cattle tick infestations. Due to the limited availability of direct head-to-head field trial data for this compound, this guide will utilize efficacy data for fipronil, a closely related phenylpyrazole with the same mechanism of action, as a proxy for comparison against ivermectin. This comparative analysis is supported by experimental data from various studies, detailed methodologies, and visualizations of their molecular mechanisms and experimental workflows.
Overview and Mechanism of Action
This compound and ivermectin belong to two distinct classes of parasiticides, each with a unique mode of action targeting the nervous system of the parasite.
This compound , a member of the phenylpyrazole class, is a long-acting, subcutaneous injectable ectoparasiticide. Its primary mechanism of action involves the non-competitive blocking of ligand-gated chloride channels, specifically those gated by the neurotransmitter gamma-aminobutyric acid (GABA). This blockage prevents the influx of chloride ions into the neuron, leading to hyperexcitability of the central nervous system and subsequent death of the tick.
Ivermectin is a macrocyclic lactone that also targets chloride channels, but primarily the glutamate-gated chloride channels found in invertebrate nerve and muscle cells. By binding to these channels, ivermectin increases their permeability to chloride ions, causing hyperpolarization of the nerve or muscle cell. This leads to paralysis and eventual death of the parasite.
Signaling Pathway Diagrams
Caption: this compound's mechanism of action.
Caption: Ivermectin's mechanism of action.
Comparative Efficacy Data
The following tables summarize the efficacy of fipronil (as a proxy for this compound) and ivermectin against the cattle tick, Rhipicephalus (Boophilus) microplus, based on data from several studies. It is important to note that direct comparison is challenging due to variations in study design, tick strains (including resistant populations), and environmental conditions.
Table 1: Efficacy of Fipronil (Phenylpyrazole) against Rhipicephalus microplus
| Dose | Application | Efficacy (%) | Days Post-Treatment | Tick Strain | Reference |
| 1 mg/kg | Pour-on | ≥97% | 3 - 28 | Ivermectin-Resistant | |
| 1 mg/kg | Pour-on | 94% | 35 | Ivermectin-Resistant | |
| 1 mg/kg | Pour-on | 78% | 42 | Ivermectin-Resistant | |
| 1 mg/kg | Pour-on | 61% | 49 | Ivermectin-Resistant | |
| 1.0% solution | Pour-on | 99.7% (Index of Reproduction) | Therapeutic | Not Specified | |
| 1.0% solution | Pour-on | 100% (Persistent) | up to 56 | Not Specified |
Table 2: Efficacy of Ivermectin (Macrocyclic Lactone) against Rhipicephalus microplus
| Dose | Application | Efficacy (%) | Days Post-Treatment | Tick Strain | Reference |
| 0.63 mg/kg | Subcutaneous | <64% | up to 49 | Ivermectin-Resistant | |
| 0.2 mg/kg | Subcutaneous | 100% | 7 - 14 | Not Specified | |
| 0.2 mg/kg | Subcutaneous | 50% | 21 | Not Specified | |
| 1% solution | Not Specified | 99.74% (in vitro - AIT) | N/A | Field Strain | |
| 0.2 mg/kg | Orally | 93.93% | 28 | Commercial Layers |
Experimental Protocols
The following is a synthesized, detailed methodology for a typical in-vivo efficacy study to compare two acaricides for the control of cattle ticks.
In-Vivo Efficacy Trial Protocol
-
Animal Selection:
-
Select a cohort of cattle of similar age, breed, and weight, with no prior acaricide treatment for a specified period (e.g., 60 days).
-
Animals should be naturally or artificially infested with a known species of cattle tick, such as Rhipicephalus microplus.
-
House animals in individual pens to prevent cross-contamination and allow for accurate tick collection.
-
-
Group Allocation:
-
Conduct pre-treatment tick counts on all animals for 3 consecutive days to establish a baseline infestation level.
-
Randomly allocate animals into treatment groups based on their average pre-treatment tick counts. A typical study would include:
-
Group 1: Negative Control (e.g., saline solution).
-
Group 2: this compound/Fipronil treatment.
-
Group 3: Ivermectin treatment.
-
-
-
Treatment Administration:
-
On Day 0, administer the respective treatments to each group according to the manufacturer's recommendations or the study's specific dosage. For instance, this compound would be administered as a subcutaneous injection, while ivermectin could be injectable or pour-on.
-
-
Data Collection:
-
Perform daily or at regular intervals (e.g., every 3-4 days) counts of engorged female ticks that detach from the cattle. This can be done by collecting ticks from the floor of the individual pens.
-
Continue tick counts for a predetermined period, typically 28 to 49 days, to assess both therapeutic and persistent efficacy.
-
-
Efficacy Calculation:
-
Calculate the percent efficacy for each treatment group at each time point using the following formula:
-
Efficacy (%) = [1 - (Mean number of ticks on treated group / Mean number of ticks on control group)] x 100
-
-
Experimental Workflow Diagram
Caption: A typical workflow for an in-vivo acaricide efficacy trial.
Logical Relationship and Comparative Overview
The comparison between this compound (represented by fipronil) and ivermectin reveals key differences in their chemical class, mechanism of action, and resulting efficacy profiles, particularly against resistant tick populations.
Validating Analytical Methods for Sisapronil Residue Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Sisapronil residues in biological matrices. This compound, a phenylpyrazole insecticide, requires sensitive and reliable analytical methods for monitoring its residues in food products to ensure consumer safety. This document outlines the established high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method and compares it with potential alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation: Comparison of Analytical Methods
The performance of different analytical methods for this compound residue analysis is summarized below. Data for GC-MS and ELISA are based on studies of the closely related phenylpyrazole insecticide, Fipronil, and are presented as a proxy for this compound analysis.
| Parameter | HPLC-MS/MS (for this compound) | GC-MS/GC-ECD (for Fipronil) | ELISA (for Fipronil) |
| Principle | Separation by liquid chromatography and detection by mass spectrometry. | Separation by gas chromatography and detection by mass spectrometry or electron capture detector. | Immunoassay based on antigen-antibody reaction. |
| Linearity | 5.00-1000 µg/kg[1] | 2-200 ng/g (R² > 0.999) | N/A (typically provides qualitative or semi-quantitative results) |
| Accuracy (Recovery) | Information not explicitly found in search results. | 80.1-96.0% | N/A |
| Precision (RSD) | Information not explicitly found in search results. | < 10.6% (intra-day), < 11.5% (inter-day) | N/A |
| Limit of Detection (LOD) | Information not explicitly found in search results. | 0.2-0.6 ng/g | Typically in the low µg/kg range. |
| Limit of Quantification (LOQ) | 5 µg/kg[1] | Lower than MRLs (e.g., < 5 µg/kg) | N/A |
| Specificity/Selectivity | High | High | Can have cross-reactivity with related compounds. |
| Sample Throughput | Moderate | Moderate | High |
| Cost | High | Moderate to High | Low |
| Primary Application | Confirmatory analysis and quantification. | Confirmatory analysis and quantification. | Screening large numbers of samples. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for this compound in Bovine Tissues
This method is a validated procedure for the determination of the parent this compound residue in bovine edible tissues.[1]
1. Sample Preparation (Extraction)
-
Weigh 1 g of homogenized bovine tissue into a centrifuge tube.
-
Add 7 mL of extraction solvent (1% trifluoroacetic acid in 9:1 acetonitrile:water, v/v).
-
Agitate the sample.
-
Centrifuge the sample.
-
Transfer the supernatant to an HPLC vial for analysis. No further purification is performed.[1]
2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.
-
Column: 5 μm C18, 100Å, 2 x 50 mm column with a 2 x 4 mm C18 guard column.[1]
-
Mobile Phase:
-
Gradient: 45% A at 0 min, 5% A from 0.6 to 2.4 min, 45% A from 2.5 to 6.5 min.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Internal Standard: this compound labeled at three positions (¹³C₂-¹⁵N).[1]
3. Mass Spectrometry Detection
-
Detection is performed using a tandem mass spectrometer operating in a suitable ionization mode (e.g., electrospray ionization - ESI) and monitoring specific precursor-product ion transitions for this compound and its internal standard.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Phenylpyrazole Residues (Fipronil as a proxy)
This method is suitable for the analysis of volatile and semi-volatile phenylpyrazole insecticides.
1. Sample Preparation (QuEChERS Extraction)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and efficient sample preparation technique.
-
Weigh a homogenized sample (e.g., 10-15 g of tissue or egg) into a 50 mL centrifuge tube.
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rcf for 1 minute.
-
Take an aliquot of the acetonitrile supernatant for cleanup.
-
Add a dispersive solid-phase extraction (d-SPE) cleanup sorbent (e.g., PSA, C18) to the aliquot.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 3000 rcf for 1 minute.
-
The supernatant is ready for GC-MS analysis.
2. Chromatographic Conditions
-
Instrument: Gas chromatograph coupled to a mass spectrometer or an electron capture detector (ECD).
-
Column: A suitable capillary column for pesticide analysis (e.g., a non-polar or mid-polar column).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An optimized temperature gradient to ensure separation of the target analytes from matrix components.
-
Injection Mode: Splitless or pulsed splitless injection.
3. Mass Spectrometry Detection
-
Operated in electron ionization (EI) mode, monitoring characteristic ions for the target phenylpyrazole insecticide.
Method 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Phenylpyrazole Residues (Fipronil as a proxy)
ELISA is a high-throughput screening method. Commercial ELISA kits are available for the detection of Fipronil and its metabolites.
1. Principle
Competitive ELISA is a common format for small molecules like pesticides. The assay involves the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites coated on a microtiter plate. The signal is inversely proportional to the concentration of the analyte in the sample.
2. General Procedure
-
Sample Preparation: Simple extraction with a suitable solvent (e.g., methanol/water), followed by dilution. The specific protocol will be provided with the commercial kit.
-
Assay:
-
Add standards, controls, and prepared samples to the antibody-coated microtiter wells.
-
Add the enzyme-conjugated antigen.
-
Incubate for a specified time.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution, which reacts with the enzyme to produce a color.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their concentrations. The concentration of the analyte in the samples is determined from this curve.
Mandatory Visualizations
References
A Comparative Guide to Investigating the Binding of Phenylpyrazole Insecticides to GABA Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
The gamma-aminobutyric acid type A (GABA-A) receptor is a crucial ligand-gated ion channel in the central nervous system and the target for a wide array of therapeutic drugs and insecticides. The receptor's vast heterogeneity, arising from the combination of different subunits (e.g., α, β, γ, δ), results in a multitude of subtypes with distinct pharmacological properties. Understanding the binding affinity of a compound across these subtypes is paramount for predicting its efficacy, selectivity, and potential off-target effects.
This guide outlines the experimental protocols necessary to determine and compare the binding affinities of a test compound, such as Sisapronil, to various GABA-A receptor subtypes.
Comparative Binding Data: The Case of Fipronil
To illustrate the importance of subtype selectivity, the following table summarizes published binding data for Fipronil, a phenylpyrazole insecticide structurally related to this compound. Fipronil is known to act as a non-competitive antagonist of the GABA-A receptor. Its binding affinity varies significantly depending on the subunit composition of the receptor, highlighting the necessity of comparative studies.
Competitive binding assays have demonstrated that Fipronil's affinity is driven by the subunit composition of the GABA-A receptors. For instance, Fipronil targets β3 homopentamers with high affinity (Ki of 1.8 nM) and displays decreasing affinity for other compositions: β3 ≈ α6β3 > α6β3γ2, with IC50 values of 2.4, 3.1, and 17 nM, respectively. While Fipronil is known to bind with high affinity to α6-containing binary GABA-A receptors (α6β3), its affinity is lower for ternary receptors (α6β3γ2S and α6β3δ).
Table 1: Binding Affinity of Fipronil at Various GABA-A Receptor Subtypes
| Receptor Subtype | Ligand/Assay | Binding Affinity (IC50 / Ki) | Species | Reference |
| α6β3γ2S (synaptic) | Fipronil | IC50: ~20 µM (functional inhibition) | Recombinant | |
| α6β3δ (extrasynaptic) | Fipronil | IC50: 20.7 µM (partial inhibition) | Recombinant | |
| α6β3 | Fipronil | IC50: 2.4 µM (partial inhibition) | Recombinant | |
| β3 Homopentamer | Fipronil | Ki: 1.8 nM | Human Recombinant | |
| Native Receptors | Fipronil vs. [3H]EBOB | IC50: 942 nM | Human | |
| Native Receptors | Fipronil vs. [3H]EBOB | IC50: 1014 nM | Mouse | |
| Native Receptors | Fipronil | IC50: 28 nM | Cockroach |
Note: Binding affinities can vary based on experimental conditions (e.g., radioligand used, buffer composition). This table is for illustrative purposes.
Experimental Protocols
To determine the binding profile of a compound like this compound, a competitive radioligand binding assay is the gold standard. This involves measuring the ability of the unlabeled test compound to displace a radiolabeled ligand that is known to bind to the target receptor.
Preparation of Membranes Expressing GABA-A Receptor Subtypes
a) Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are suitable for expressing specific GABA-A receptor subtypes.
-
Cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
For each desired subtype (e.g., α1β2γ2, α2β2γ2, α5β3γ2), cells are transiently or stably transfected with the cDNAs encoding the respective subunits.
b) Membrane Homogenization:
-
Harvest transfected cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 - 140,000 x g for 30-60 minutes) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation. This step is crucial for removing endogenous GABA.
-
Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C until use.
Competitive Radioligand Binding Assay
This protocol describes a filtration-based assay to determine the IC50 and subsequently the Ki of the test compound.
a) Materials:
-
Radioligand: [3H]EBOB (Ethynylbicycloorthobenzoate) is a suitable radioligand for the non-competitive antagonist site where phenylpyrazoles bind.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration of an unlabeled competitor (e.g., 10 µM Fipronil or unlabeled EBOB) to determine non-specific binding.
-
Apparatus: 96-well plates, cell harvester for filtration, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), scintillation counter, and scintillation fluid.
b) Assay Procedure:
-
In a 96-well plate, set up the assay in triplicate for each condition: Total Binding, Non-specific Binding, and various concentrations of the test compound.
-
The final assay volume is typically 250 µL.
-
Add the components in the following order:
-
150 µL of the membrane preparation (containing 50-120 µg of protein).
-
50 µL of either buffer (for Total Binding), non-specific binding control, or the serially diluted test compound.
-
50 µL of the radioligand ([3H]EBOB) at a fixed concentration (typically at or below its Kd value, e.g., 5-10 nM).
-
-
Incubate the plate with gentle agitation for 60-90 minutes at a controlled temperature (e.g., 30°C) to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.
-
Quickly wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to separate bound from free radioligand.
-
Dry the filters (e.g., 30 minutes at 50°C).
-
Place the dried filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis
-
Calculate the specific binding for each concentration of the test compound: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
Mandatory Visualizations
GABAergic Signaling Pathway
The following diagram illustrates a simplified GABAergic synapse, the primary site of action for compounds targeting GABA-A receptors.
Caption: GABAergic synapse showing synthesis, release, and receptor binding of GABA, and the inhibitory site of action for a non-competitive antagonist like this compound.
Experimental Workflow for Competitive Binding Assay
This diagram outlines the logical steps of the experimental protocol described above.
Safety Operating Guide
Navigating the Safe Disposal of Sisapronil: A Guide for Laboratory Professionals
Ensuring the proper disposal of sisapronil, a phenylpyrazole ectoparasiticide, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for chemical waste management is paramount. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound and associated materials.
Core Principles of this compound Disposal
The disposal of this compound, as with many pharmaceutical and pesticide compounds, is governed by regulations for hazardous waste. It is crucial to prevent its entry into the environment, particularly waterways, as ectoparasiticides can be toxic to aquatic life.[1][2][3] The primary disposal route for unused or expired this compound is through a licensed hazardous waste contractor.[4][5]
Step-by-Step Disposal Procedures
1. Unused or Expired this compound:
-
Do Not Dispose Down the Drain or in Regular Trash: this compound should never be poured down the sink or toilet, nor should it be disposed of in standard municipal waste.[2][3][4]
-
Segregate as Hazardous Waste: Unused or expired this compound must be treated as hazardous pharmaceutical waste.[1][4][6]
-
Proper Containment: Keep the this compound in its original or a clearly labeled, sealed container.[7] The label should clearly identify the contents as "Hazardous Waste: this compound."
-
Engage a Licensed Waste Contractor: Arrange for pickup and disposal by a certified hazardous waste management company.[5][8] These companies are equipped to handle and incinerate chemical waste in a compliant manner.[9]
2. Empty Containers:
-
Triple Rinsing: To render an empty container non-hazardous, it should be triple-rinsed.[2][10]
-
Step 1: Empty the container completely into the application or a collection vessel. Allow it to drain for at least 30 seconds.
-
Step 2: Fill the container approximately one-quarter full with a suitable solvent (e.g., as recommended by a safety data sheet for a similar product, or an appropriate laboratory solvent).
-
Step 3: Securely cap and shake the container for 30 seconds.
-
Step 4: Drain the rinsate into a designated hazardous waste container.
-
Step 5: Repeat the rinsing process two more times.
-
-
Disposal of Rinsate: The collected rinsate is considered hazardous waste and must be disposed of via a licensed contractor.
-
Disposal of Rinsed Containers: Once triple-rinsed, the container can typically be disposed of as regular solid waste. However, it is essential to check with local regulations, as some jurisdictions may still require special handling.[2][10] Puncture the container to prevent reuse.
3. Contaminated Materials:
-
Personal Protective Equipment (PPE): Gloves, lab coats, and other PPE contaminated with this compound should be collected in a designated, labeled hazardous waste bag.
-
Spill Cleanup Materials: Any materials used to clean up a this compound spill (e.g., absorbent pads, contaminated soil) must be treated as hazardous waste and disposed of accordingly.[5]
Key Data for this compound Disposal
| Parameter | Information | Source |
| Chemical Class | Phenylpyrazole | - |
| Primary Disposal Method | Incineration via a licensed hazardous waste contractor | [9] |
| Waste Classification | Hazardous Pharmaceutical Waste | [4][6][11] |
| Empty Container Procedure | Triple-rinsing | [2][10] |
| Environmental Hazard | Potential toxicity to aquatic organisms | [1] |
Experimental Protocol: Triple-Rinsing of this compound Containers
This protocol details the methodology for decontaminating empty this compound containers prior to disposal.
Materials:
-
Empty this compound container
-
Appropriate solvent (e.g., acetone, methanol, or as indicated by a relevant Safety Data Sheet)
-
Personal Protective Equipment (chemical-resistant gloves, safety goggles, lab coat)
-
Designated hazardous waste container for rinsate
-
Labeled container for the rinsed empty vessel
Procedure:
-
Preparation: Conduct the procedure in a well-ventilated area, preferably within a chemical fume hood. Don all required PPE.
-
Initial Draining: Ensure the this compound container is as empty as possible by inverting it over a hazardous waste collection vessel and allowing it to drain for a minimum of 30 seconds after the main flow has ceased.
-
First Rinse: Add the selected solvent to the container until it is approximately 25% full.
-
Agitation: Securely close the container and agitate it vigorously for at least 30 seconds to ensure the solvent contacts all interior surfaces.
-
Rinsate Collection: Carefully pour the solvent (now rinsate) into the designated hazardous waste container.
-
Second and Third Rinses: Repeat steps 3 through 5 two additional times to complete the triple-rinse process.
-
Final Draining and Drying: After the final rinse, allow the container to drain completely. Let it air dry in a well-ventilated area before puncturing it to prevent reuse.
-
Disposal: Dispose of the triple-rinsed container in accordance with institutional and local regulations. The collected rinsate must be disposed of as hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.
Caption: Decision workflow for the proper disposal of this compound waste streams.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to both human health and the environment. Always consult your institution's specific safety protocols and local regulations for hazardous waste management.
References
- 1. Veterinary Waste Guide 2025 | Waste Managed [wastemanaged.co.uk]
- 2. Pesticide and Container Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 3. epa.gov [epa.gov]
- 4. skagitcounty.net [skagitcounty.net]
- 5. PI-18/PI010: Proper Disposal of Pesticide Waste [edis.ifas.ufl.edu]
- 6. securewaste.net [securewaste.net]
- 7. Disposal of Pesticides [npic.orst.edu]
- 8. cvma-watchdog.net [cvma-watchdog.net]
- 9. blog.bunzlchs.com [blog.bunzlchs.com]
- 10. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
- 11. Veterinary Compliance Assistance [vetca.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
